Methyl 2-ethyl-3-methoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-ethyl-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-8-9(11(12)14-3)6-5-7-10(8)13-2/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVXOULKAVLWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550748 | |
| Record name | Methyl 2-ethyl-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108593-43-7 | |
| Record name | Methyl 2-ethyl-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of Methyl 2-ethyl-3-methoxybenzoate: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic characteristics of Methyl 2-ethyl-3-methoxybenzoate. Due to the limited availability of published experimental data for this specific compound, the spectroscopic values presented herein are estimated based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), with comparative analysis from structurally similar compounds. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical profile of this molecule.
Estimated Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These estimations are derived from the analysis of substituent effects on aromatic systems and spectral data of related compounds such as methyl benzoate, ethyl benzoate, and various substituted anisoles.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | t, J ≈ 8.0 Hz | 1H | Ar-H (H5) |
| ~7.05 | dd, J ≈ 8.0, 1.5 Hz | 1H | Ar-H (H6) |
| ~6.90 | dd, J ≈ 8.0, 1.5 Hz | 1H | Ar-H (H4) |
| 3.88 | s | 3H | -OCH₃ (methoxy) |
| 3.85 | s | 3H | -OCH₃ (ester) |
| 2.70 | q, J ≈ 7.5 Hz | 2H | -CH₂CH₃ |
| 1.25 | t, J ≈ 7.5 Hz | 3H | -CH₂CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C=O (ester) |
| ~157.0 | C3 (Ar-C-OCH₃) |
| ~138.0 | C2 (Ar-C-CH₂CH₃) |
| ~132.0 | C1 (Ar-C-COOCH₃) |
| ~128.5 | C5 (Ar-CH) |
| ~118.0 | C6 (Ar-CH) |
| ~110.0 | C4 (Ar-CH) |
| ~55.5 | -OCH₃ (methoxy) |
| ~52.0 | -OCH₃ (ester) |
| ~25.0 | -CH₂CH₃ |
| ~15.0 | -CH₂CH₃ |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Medium | C-H stretch (aliphatic) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester, aryl-O) |
| ~1100 | Strong | C-O stretch (ester, O-alkyl) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 194 | High | [M]⁺ (Molecular Ion) |
| 179 | Medium | [M - CH₃]⁺ |
| 163 | High | [M - OCH₃]⁺ |
| 135 | Medium | [M - COOCH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a liquid organic compound such as this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: The spectrum is acquired on a 500 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used, and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1][2][3][4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[1][3]
-
Data Acquisition: A background spectrum of the clean salt plates or the empty ATR crystal is recorded.[2] The sample is then placed, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[1] Multiple scans (e.g., 16 or 32) are averaged to obtain a high-quality spectrum.[1]
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample (e.g., 10-100 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or hexane.[5][6][7] The solution should be filtered if any particulate matter is present.[7]
-
GC Conditions: A standard non-polar capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of components. Helium is typically used as the carrier gas.[8]
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode at a standard energy of 70 eV.[5] The mass analyzer is set to scan a mass range of, for example, 40-400 amu.
Visualizations
Diagram 1: General Workflow for Spectroscopic Analysis of an Organic Compound
Caption: A generalized workflow for the spectroscopic analysis of a synthesized organic compound.
Diagram 2: Structure and Predicted NMR Assignments for this compound
Caption: Molecular structure and predicted ¹H and ¹³C NMR chemical shift assignments.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. memphis.edu [memphis.edu]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. metbio.net [metbio.net]
Unlocking the Therapeutic Potential of Substituted Benzoic Acid Esters: A Technical Guide for Researchers
A comprehensive exploration of the synthesis, biological evaluation, and diverse research applications of substituted benzoic acid esters, offering a roadmap for drug discovery and development professionals.
Substituted benzoic acid esters represent a versatile class of organic compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and materials science. Their inherent structural modularity allows for fine-tuning of their physicochemical properties, leading to the development of potent and selective agents for various therapeutic targets. This technical guide provides an in-depth overview of the current research applications of these compounds, complete with experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.
Therapeutic Applications in Drug Development
Substituted benzoic acid esters have emerged as promising scaffolds in the design of novel therapeutic agents across multiple disease areas. Their applications span from anti-inflammatory and analgesic to anticancer, antimicrobial, and antiviral activities.
Anti-inflammatory and Analgesic Activity
A significant area of research focuses on the development of substituted benzoic acid esters as non-steroidal anti-inflammatory drugs (NSAIDs). These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
dot
Caption: COX-2 inhibition by substituted benzoic acid esters.
Derivatives of 5-acetamido-2-hydroxy benzoic acid have shown notable analgesic and anti-inflammatory properties.[1] These compounds are designed to exhibit selectivity for COX-2 over COX-1, potentially reducing the gastrointestinal side effects associated with traditional NSAIDs.[1][2]
Table 1: Anti-inflammatory Activity of Substituted Benzoic Acid Derivatives
| Compound/Derivative | Assay | Target | IC50/Activity | Reference |
| 5-acetamido-2-hydroxy benzoic acid derivatives | Acetic acid-induced writhing | COX-2 | ED50 = 4.95 mg/kg | [1] |
| 3-amide benzoic acid derivatives | P2Y14R antagonist assay | P2Y14 Receptor | IC50 = 1.77 nM (for compound 16c) | [3] |
| Benzoic acid derivatives from Melicope semecarpifolia | Superoxide anion generation & elastase release | Human neutrophils | IC50 < 4 µg/mL | [4] |
| 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives | COX-2 Inhibition Assay | COX-2 | IC50 = 36.18 ± 3.08 µM (for compound 11) | [5] |
Anticancer Activity
The anticancer potential of substituted benzoic acid esters is a rapidly evolving field of study. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.
One promising strategy involves the conjugation of benzoic acid esters with lipophilic cations, such as triphenylphosphonium (TPP+), to target mitochondria in cancer cells. This approach leads to the uncoupling of the oxidative phosphorylation system, a decrease in mitochondrial membrane potential, and ultimately, apoptosis.[6][7]
dot
Caption: Apoptosis induction by benzoate-lipophilic cations.
Furthermore, certain benzoic acid hybrids, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives, have demonstrated potent cytotoxic effects against breast (MCF-7) and colon (HCT-116) cancer cell lines by inducing apoptosis.[8][9][10]
Table 2: Anticancer Activity of Substituted Benzoic Acid Esters
| Compound/Derivative | Cell Line | IC50 Value | Reference |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 | 15.6 µM | [10] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2) | MCF-7 | 18.7 µM | [10] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 µM | [10] |
| Benzoic Acid | MG63 (Bone cancer) | 85.54 ± 3.17 µg/ml (48h) | [11][12] |
| Benzoic Acid | CRM612 (Lung cancer) | 100.9 ± 9.87 µg/ml (48h) | [11][12] |
| Benzoic Acid | A673 (Bone cancer) | 102.5 ± 15.34 µg/ml (48h) | [11][12] |
Another area of investigation is the inhibition of oestrone sulphatase (ES), an enzyme implicated in hormone-dependent breast cancer. Alkyl esters of 4-sulphonylbenzoic acid have been synthesized and evaluated as potential ES inhibitors, with their activity showing a strong correlation with hydrophobicity (logP).[13]
dot
Caption: Mechanism of oestrone sulphatase inhibition.
Table 3: Oestrone Sulphatase Inhibitory Activity
| Compound/Derivative | IC50 Value | Reference |
| Cyclo-octyl ester of 4-sulfamoylated benzoic acid | 0.17 µM | [14] |
| n-alkyl ester of 4-sulfamoylated benzoic acid | 3.4 µM | [14] |
Antimicrobial and Antifungal Activity
Substituted benzoic acid esters have demonstrated significant potential as antimicrobial and antifungal agents. Their mechanism of action often involves the disruption of microbial cell membranes and inhibition of essential enzymes. The antimicrobial activity is influenced by the nature and position of substituents on the benzoic acid ring.
Table 4: Antimicrobial Activity of Substituted Benzoic Acid Derivatives
| Compound/Derivative | Microorganism | MIC Value | Reference |
| Benzoic acid | Escherichia coli O157 | 1 mg/mL | [8] |
| 2-hydroxybenzoic acid | Escherichia coli O157 | 1 mg/mL | [8] |
| Benzoic acid 2,3-dihydroxypropyl ester | Staphylococcus aureus | < 1.0% | [6] |
| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate | Bacillus subtilis | 0.17 mM | [15] |
| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate | Staphylococcus aureus | 0.50 mM | [15] |
| Parabens (methyl, ethyl, propyl, butyl esters of p-hydroxybenzoic acid) | E. coli, P. aeruginosa, S. aureus, C. albicans, A. brasiliensis | 1.2–20 mM | [16] |
Antiviral Activity
Research into the antiviral applications of substituted benzoic acid esters has yielded promising candidates against various viruses, including influenza and herpes simplex virus (HSV). These compounds can interfere with viral entry, replication, or release from host cells. For instance, certain benzoic acid derivatives have been identified as inhibitors of influenza neuraminidase, an enzyme crucial for the release of new virus particles.
Table 5: Antiviral Activity of Substituted Benzoic Acid Esters
| Compound/Derivative | Virus | EC50 Value | Reference |
| NC-5 (a benzoic acid derivative) | Influenza A (H1N1) | 33.6 µM | [9][17] |
| NC-5 (a benzoic acid derivative) | Oseltamivir-resistant Influenza A (H1N1-H275Y) | 32.8 µM | [9][17] |
| Benzavir-2 | Herpes Simplex Virus 1 (HSV-1) | Similar to acyclovir | [18] |
| Benzavir-2 | Herpes Simplex Virus 2 (HSV-2) | Similar to acyclovir | [18] |
| Benzavir-2 | Human Adenovirus 5 (HAdV-5) | 0.6 µM | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the synthesis and biological evaluation of substituted benzoic acid esters.
Synthesis: Fischer Esterification
The Fischer esterification is a classic and widely used method for synthesizing esters from carboxylic acids and alcohols, catalyzed by a strong acid.
Protocol:
-
Dissolve the substituted benzoic acid (1.0 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.
-
Reflux the reaction mixture for a specified period (e.g., 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or distillation to yield the pure substituted benzoic acid ester.[11][19][20]
Biological Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the substituted benzoic acid ester and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4][5][21][22][23]
This is a standard animal model used to evaluate the anti-inflammatory activity of new compounds.
Protocol:
-
Administer the test compound (substituted benzoic acid ester) or a vehicle control to a group of rodents (e.g., rats or mice) via a suitable route (e.g., oral or intraperitoneal).
-
After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.[10][13][14][15][24]
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare a series of twofold dilutions of the substituted benzoic acid ester in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[25][26]
This assay is used to screen for compounds that can inhibit the neuraminidase enzyme of the influenza virus.
Protocol:
-
Pre-incubate the influenza virus with varying concentrations of the substituted benzoic acid ester in a 96-well plate.
-
Add a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to each well.
-
Incubate the plate at 37°C to allow the neuraminidase to cleave the substrate.
-
Stop the reaction and measure the fluorescence of the released 4-methylumbelliferone using a fluorometer.
-
Calculate the percentage of neuraminidase inhibition and determine the IC50 value.[3][16][27][28][29]
Experimental and Analytical Workflows
Efficient drug discovery and development relies on systematic and often high-throughput workflows. The following diagrams illustrate common workflows in the research of substituted benzoic acid esters.
dot
Caption: High-throughput screening workflow for benzoic acid esters.
dot
Caption: Structure-activity relationship (SAR) study workflow.
Conclusion and Future Directions
Substituted benzoic acid esters continue to be a rich source of inspiration for the development of new therapeutic agents and functional materials. The diverse biological activities exhibited by this class of compounds, coupled with their synthetic tractability, ensure their continued relevance in scientific research. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. The exploration of novel drug delivery systems for these compounds and their application in combination therapies also represent exciting avenues for future investigation. This guide serves as a foundational resource for researchers aiming to harness the vast potential of substituted benzoic acid esters in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. WO2018143911A1 - Antibacterial composition including benzoic acid ester and methods of inhibiting bacterial growth utilizing the same - Google Patents [patents.google.com]
- 7. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 8. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biochemical evaluation of some novel benzoic acid based esters as potential inhibitors of oestrone sulphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Inhibition of estrone sulfatase (ES) by alkyl and cycloalkyl ester derivatives of 4-[(aminosulfonyl)oxy] benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. 2-[4,5-Difluoro-2-(2-Fluorobenzoylamino)-Benzoylamino]Benzoic Acid, an Antiviral Compound with Activity against Acyclov… [ouci.dntb.gov.ua]
- 24. Inhibition of estrone sulfatase (ES) by derivatives of 4-[(aminosulfonyl)oxy] benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. academic.oup.com [academic.oup.com]
- 29. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]
The Synthesis of Aromatic Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for synthesizing aromatic esters, compounds of significant interest in the pharmaceutical, fragrance, and materials science industries. This document details classical and contemporary synthetic routes, offering in-depth experimental protocols, quantitative data for comparative analysis, and mechanistic insights visualized through signaling pathway diagrams.
Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. While it is a reversible reaction, the use of a large excess of the alcohol or the removal of water can drive the equilibrium toward the formation of the ester.[1][2] This method is particularly cost-effective for simple aromatic esters.
Quantitative Data
| Aromatic Acid | Alcohol/Phenol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Salicylic Acid | Methanol | H₂SO₄ | Methanol | Reflux (~65) | 0.67-4 | 94.3 | [3][4] |
| Salicylic Acid | Ethanol | H₂SO₄ | Ethanol | Reflux | 2 | 95 | [5] |
| Salicylic Acid | Ethanol | p-Toluenesulfonic acid | Ethanol | 80-85 | 3-3.5 | 89 | [6] |
| Benzoic Acid | Methanol | H₂SO₄ | Methanol | 65 | - | 90 | [5] |
| Benzoic Acid | Benzyl Alcohol | H₂SO₄ | None | 110 | 0.08 | - | [7] |
| Lauric Acid | Ethanol | Acetyl Chloride (in situ HCl) | Ethanol | Reflux (~120) | 1 | - | |
| Phenylacetic Acid | Ethanol | H₂SO₄ | Ethanol | Boil | 6-7 | 83-87 | [8] |
Experimental Protocol: Synthesis of Methyl Salicylate
This protocol details the synthesis of methyl salicylate from salicylic acid and methanol using sulfuric acid as a catalyst.
Materials:
-
Salicylic acid (4.9 g)
-
Methanol (12.5 mL)
-
Concentrated sulfuric acid (5 mL)
-
Ice water (10 mL)
-
Methylene chloride (30 mL)
-
5% aqueous sodium bicarbonate solution (15 mL)
-
Anhydrous sodium sulfate
Procedure:
-
In a 50 mL round-bottom flask, dissolve 4.9 g of salicylic acid in 12.5 mL of methanol by swirling.
-
Cautiously and slowly add 5 mL of concentrated sulfuric acid to the solution while swirling. A white precipitate may form but will dissolve.
-
Attach a reflux condenser to the flask and heat the mixture at reflux for 45 minutes. An oil layer should form on top of the reaction mixture.
-
After cooling the flask to room temperature, add 10 mL of ice water and transfer the mixture to a separatory funnel.
-
Extract the product with two 15 mL portions of methylene chloride, shaking gently and venting the funnel.
-
Combine the organic extracts and wash them sequentially with 15 mL of water and 15 mL of 5% aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by evaporation to yield the methyl salicylate product.[4]
Reaction Mechanism
The Fischer-Speier esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. studylib.net [studylib.net]
- 3. Sciencemadness Discussion Board - Methyl Salicylate (Oil of Wintergreen) - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. ivypanda.com [ivypanda.com]
- 5. The green solvent: a critical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104387275A - Synthesis method of ethyl salicylate - Google Patents [patents.google.com]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. Organic Syntheses Procedure [orgsyn.org]
Calculating the Theoretical Yield for the Synthesis of Methyl 2-ethyl-3-methoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of Methyl 2-ethyl-3-methoxybenzoate, a process of significant interest in medicinal chemistry and drug development. A detailed, two-step synthetic protocol is outlined, followed by a rigorous methodology for calculating the maximum possible yield of the final product.
Synthetic Pathway Overview
The synthesis of this compound is proposed via a two-step reaction sequence. The initial step involves the formation of the precursor carboxylic acid, 2-ethyl-3-methoxybenzoic acid, through a Grignard reaction. This is followed by a Fischer esterification to yield the desired ester.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound.
Step 1: Synthesis of 2-Ethyl-3-methoxybenzoic Acid via Grignard Reaction
This procedure details the formation of the Grignard reagent from 2-bromo-1-ethyl-3-methoxybenzene and its subsequent carboxylation.
Materials:
-
2-Bromo-1-ethyl-3-methoxybenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Iodine crystal (for initiation, if necessary)
Procedure:
-
All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, place a solution of 2-bromo-1-ethyl-3-methoxybenzene in anhydrous THF.
-
Add a small amount of the halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining 2-bromo-1-ethyl-3-methoxybenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, place an excess of crushed dry ice.
-
Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring. The mixture will solidify.
-
Allow the mixture to warm to room temperature, and the excess carbon dioxide to sublime.
-
Acidify the reaction mixture by slowly adding concentrated HCl until the aqueous layer is acidic to litmus paper. This will protonate the carboxylate salt.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-ethyl-3-methoxybenzoic acid.
-
The crude product can be purified by recrystallization.
Step 2: Synthesis of this compound via Fischer Esterification
This protocol describes the acid-catalyzed esterification of the synthesized carboxylic acid with methanol.
Materials:
-
2-Ethyl-3-methoxybenzoic acid (from Step 1)
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-ethyl-3-methoxybenzoic acid in an excess of anhydrous methanol.[1]
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[1]
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude ester can be purified by flash column chromatography.
Theoretical Yield Calculation
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants.[3][4] The calculation involves identifying the limiting reagent in each step of the synthesis.
Quantitative Data for Calculation
The following table summarizes the necessary quantitative data for the reactants and products.
| Compound | Molar Mass ( g/mol ) |
| 2-Bromo-1-ethyl-3-methoxybenzene | 215.09 |
| Magnesium (Mg) | 24.31 |
| Carbon Dioxide (CO₂) | 44.01 |
| 2-Ethyl-3-methoxybenzoic acid | 180.20 |
| Methanol (CH₃OH) | 32.04 |
| This compound | 194.23 |
Step-by-Step Calculation
The logical flow for calculating the theoretical yield is as follows:
Calculation Steps:
-
Determine the moles of each reactant used in the experiment.
-
Moles of 2-Bromo-1-ethyl-3-methoxybenzene = Mass / 215.09 g/mol
-
Moles of Mg = Mass / 24.31 g/mol
-
Moles of Methanol = Mass / 32.04 g/mol
-
-
Identify the limiting reagent for Step 1 (Grignard Reaction). The stoichiometry between 2-Bromo-1-ethyl-3-methoxybenzene and Mg is 1:1. The reactant that produces the fewer moles of product is the limiting reagent.
-
Calculate the theoretical moles of 2-Ethyl-3-methoxybenzoic acid. This is equal to the moles of the limiting reagent from Step 1.
-
Identify the limiting reagent for Step 2 (Fischer Esterification). The stoichiometry between 2-Ethyl-3-methoxybenzoic acid and methanol is 1:1 (though methanol is typically used in excess). The reactant that produces the fewer moles of the final product is the limiting reagent for the overall reaction.
-
Calculate the theoretical moles of this compound. This is determined by the limiting reagent identified in the overall process.
-
Calculate the theoretical yield in grams.
-
Theoretical Yield = Theoretical moles of this compound × 194.23 g/mol
-
Conclusion
This guide provides a robust framework for the synthesis and theoretical yield calculation of this compound. Accurate determination of the theoretical yield is fundamental for evaluating the efficiency of a synthetic protocol, a critical aspect in the optimization of processes for drug discovery and development. By following the detailed experimental and calculation steps outlined, researchers can establish a reliable benchmark for their synthetic endeavors.
References
The Multifaceted Biological Activities of Methoxy-Substituted Benzoates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-substituted benzoates, a class of organic compounds characterized by a benzene ring substituted with both a carboxylate and one or more methoxy groups, have garnered significant attention in the scientific community for their diverse and potent biological activities. The position and number of methoxy groups on the benzene ring play a crucial role in determining the pharmacological effects of these compounds. This technical guide provides a comprehensive overview of the current understanding of the biological activities of methoxy-substituted benzoates, with a focus on their anti-inflammatory, antifungal, and antiproliferative properties. Detailed experimental protocols for key bioassays and a summary of quantitative activity data are presented to facilitate further research and drug development in this promising area.
Core Biological Activities and Mechanisms of Action
Methoxy-substituted benzoates exhibit a wide spectrum of biological effects, attributable to their ability to interact with various cellular targets and signaling pathways. The electron-donating nature of the methoxy group can influence the molecule's lipophilicity, and electronic distribution, thereby affecting its absorption, distribution, metabolism, excretion (ADME) properties, and target binding affinity.
Anti-inflammatory Activity
Several methoxy-substituted benzoates have demonstrated significant anti-inflammatory properties. One notable example is 2-hydroxy-3-methoxybenzoic acid, which has been shown to attenuate mast cell-mediated allergic reactions.[1] The proposed mechanism involves the modulation of the FcεRI signaling pathway, a critical cascade in the allergic inflammatory response.[1] By interfering with this pathway, these compounds can inhibit the release of inflammatory mediators such as histamine and cytokines from mast cells.
Furthermore, some benzoates can influence the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. By inhibiting the activation of NF-κB, these compounds can downregulate the expression of pro-inflammatory genes, thereby exerting their anti-inflammatory effects.
Antifungal Activity
The antifungal potential of methoxy-substituted benzoates has been explored against various fungal pathogens. The mechanism of antifungal action is often attributed to the disruption of fungal cell membrane integrity and the inhibition of essential enzymes. For instance, some benzoates can interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and cell death. Additionally, they can inhibit key enzymes involved in fungal metabolic pathways, such as those in the glycolytic pathway, leading to a depletion of ATP and cessation of growth.[2]
Antiproliferative and Anticancer Activity
A growing body of evidence suggests that methoxy-substituted benzoates possess antiproliferative activity against various cancer cell lines.[3][4] The mechanisms underlying this activity are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of tubulin polymerization.[4] Tubulin is a critical protein for the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can halt the proliferation of cancer cells. Some derivatives have also been found to inhibit carbonic anhydrase, an enzyme overexpressed in some tumors.
Quantitative Bioactivity Data
The following tables summarize the reported quantitative data for the biological activities of various methoxy-substituted benzoates. These values, primarily presented as half-maximal inhibitory concentrations (IC50) for enzymatic and cellular assays, and minimum inhibitory concentrations (MIC) for antimicrobial tests, provide a comparative measure of the potency of these compounds.
Table 1: Anti-inflammatory Activity of Methoxy-Substituted Benzoates
| Compound | Assay | Target/Cell Line | IC50 (µM) | Reference |
| 2-hydroxy-3-methoxybenzoic acid | Inhibition of mast cell degranulation | RBL-2H3 cells | Specific data not available in abstract | [1] |
| Methoxy-substituted benzothiazole derivatives | Anti-inflammatory | RAW 264.7 macrophages | Varies with substitution | |
| Methoxy-substituted N-benzimidazole-derived carboxamides | Antioxidant (DPPH assay) | - | Varies with substitution | [3] |
Table 2: Antifungal Activity of Methoxy-Substituted Benzoates
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Methoxy-substituted benzothiazole derivatives | Aspergillus niger | Varies with substitution | [5] |
| Benzoate | Saccharomyces cerevisiae | 2000-10000 (pH dependent) | [2] |
Table 3: Antiproliferative Activity of Methoxy-Substituted Benzoates
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-hydroxy-4-methoxy-substituted N-benzimidazole carboxamide | MCF-7 (Breast Cancer) | 3.1 | [3] |
| 2-hydroxy-4-methoxy-substituted N-benzimidazole carboxamide | HCT 116 (Colon Cancer) | 2.2-4.4 | [3] |
| Trimethoxy substituted benzamide | HCT116 (Colon Cancer) | ~0.6 | |
| Trimethoxy substituted benzamide | H460 (Lung Cancer) | ~2.5 | |
| 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) | Capan-1 (Pancreatic Cancer) | Potent inhibition observed | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Anti-inflammatory Activity: Protein Denaturation Assay
Principle: This assay evaluates the ability of a compound to inhibit the denaturation of protein, which is a hallmark of inflammation. The principle is based on the fact that denatured proteins express antigens that can trigger inflammatory responses.
Methodology:
-
Preparation of Reagents:
-
Egg albumin solution (0.2% v/v) in phosphate-buffered saline (PBS, pH 6.4).
-
Test compounds and standard drug (e.g., diclofenac sodium) dissolved in a suitable solvent (e.g., DMSO) and then diluted with PBS to desired concentrations.
-
-
Assay Procedure:
-
In a microcentrifuge tube, mix 0.2 mL of egg albumin solution with 2.8 mL of PBS.
-
Add 2 mL of the test compound or standard drug solution at various concentrations.
-
A control group is prepared by adding 2 mL of PBS instead of the test solution.
-
Incubate the reaction mixtures at 37°C for 15 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
After cooling to room temperature, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Data Analysis:
-
The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
The IC50 value, the concentration of the test compound required to inhibit 50% of protein denaturation, is determined by plotting the percentage inhibition against the compound concentration.
-
Antiproliferative Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the methoxy-substituted benzoate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated as follows: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
-
Antifungal Susceptibility Testing: Broth Microdilution Method
Principle: The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that prevents visible growth of the microorganism after overnight incubation.
Methodology:
-
Preparation of Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, actively growing colonies.
-
Prepare a fungal suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension further in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the methoxy-substituted benzoate in a suitable solvent.
-
Perform serial twofold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control well (inoculum without the drug) and a sterility control well (broth medium without inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for fungal growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: FcεRI Signaling Pathway and Inhibition by Methoxy-Substituted Benzoates.
Caption: NF-κB Signaling Pathway and Inhibition by Methoxy-Substituted Benzoates.
Caption: Experimental Workflow for Antiproliferative MTT Assay.
Conclusion and Future Directions
Methoxy-substituted benzoates represent a versatile class of compounds with significant therapeutic potential. Their demonstrated anti-inflammatory, antifungal, and antiproliferative activities, coupled with their relatively simple chemical structures, make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in this field.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the methoxy and benzoate moieties are needed to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: While some mechanisms have been proposed, further studies are required to fully understand the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Promising candidates identified in vitro should be evaluated in relevant animal models to assess their efficacy, pharmacokinetic properties, and potential toxicity.
-
Development of Novel Derivatives: The synthesis of novel derivatives, including prodrugs and combination therapies, could enhance the therapeutic index of methoxy-substituted benzoates.
By addressing these research questions, the full therapeutic potential of methoxy-substituted benzoates can be unlocked, leading to the development of novel and effective treatments for a range of human diseases.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Methyl 2-ethyl-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthetic Pathway
The synthesis of Methyl 2-ethyl-3-methoxybenzoate can be strategically approached in two primary stages. The initial and most critical step involves the selective introduction of an ethyl group at the C-2 position of the aromatic ring of 3-methoxybenzoic acid. This is followed by a standard esterification to yield the final product.
The proposed two-step synthesis is as follows:
-
Directed Ortho-Ethylation of 3-Methoxybenzoic Acid: This step utilizes the principle of directed ortho-metalation (DoM), where the carboxylic acid and methoxy groups of the starting material direct the deprotonation to the C-2 position. The resulting aryllithium intermediate is then quenched with an ethylating agent to furnish 2-ethyl-3-methoxybenzoic acid.
-
Fischer Esterification: The synthesized 2-ethyl-3-methoxybenzoic acid is subsequently converted to its methyl ester via an acid-catalyzed esterification with methanol.
Below is a visual representation of the proposed synthetic workflow.
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following protocols are adapted from established procedures for directed ortho-metalation of benzoic acids and Fischer esterification of their derivatives.
Step 1: Synthesis of 2-Ethyl-3-methoxybenzoic Acid via Directed Ortho-Metalation
This procedure is based on the directed lithiation of unprotected benzoic acids.[1] The carboxylic acid group directs the metalation to the adjacent ortho position.[1]
-
Materials:
-
3-Methoxybenzoic acid
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl iodide
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas (inert atmosphere)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add 3-methoxybenzoic acid (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Add TMEDA (2.2 eq) to the solution.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (2.2 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add ethyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer to a pH of approximately 2 with a 1 M HCl solution.
-
Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-ethyl-3-methoxybenzoic acid.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound via Fischer Esterification
This is a classic acid-catalyzed esterification reaction.[2][3]
-
Materials:
-
2-Ethyl-3-methoxybenzoic acid (from Step 1)
-
Methanol (reagent grade, anhydrous)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottomed flask, dissolve 2-ethyl-3-methoxybenzoic acid (1.0 eq) in an excess of methanol (e.g., 20-30 mL per gram of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to remove unreacted acid), and finally with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography.
-
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis. The values are estimates based on typical yields and conditions for similar reactions reported in the literature.
| Parameter | Step 1: Ortho-Ethylation | Step 2: Fischer Esterification |
| Starting Material | 3-Methoxybenzoic acid | 2-Ethyl-3-methoxybenzoic acid |
| Key Reagents | s-BuLi, TMEDA, Ethyl iodide | Methanol, H₂SO₄ |
| Solvent | Anhydrous THF | Methanol (also a reagent) |
| Reaction Temperature | -78 °C to Room Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 3-4 hours | 4-6 hours |
| Typical Molar Ratios | Substrate:s-BuLi:TMEDA:EtI = 1:2.2:2.2:1.5 | Acid:Methanol:H₂SO₄ = 1:excess:catalytic |
| Estimated Yield | 60-75% | 85-95% |
| Purification Method | Recrystallization or Column Chromatography | Vacuum Distillation or Column Chromatography |
Mandatory Visualization
Caption: Logical workflow of the proposed synthesis.
References
Methodological & Application
Application Notes and Protocols for the Esterification of 2-Ethyl-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for three common methods for the esterification of 2-ethyl-3-methoxybenzoic acid: Fischer Esterification, Steglich Esterification, and Mitsunobu Esterification. These procedures are designed to guide researchers in the synthesis of corresponding esters, which are valuable intermediates in pharmaceutical and fine chemical synthesis.
Introduction
Esterification is a fundamental reaction in organic synthesis, involving the formation of an ester from a carboxylic acid and an alcohol. The choice of method depends on the substrate's sensitivity to acid or heat, the steric hindrance of the reactants, and the desired scale of the reaction. For a sterically hindered substrate such as 2-ethyl-3-methoxybenzoic acid, reaction conditions must be carefully selected to achieve high yields. This application note compares three widely used esterification protocols and provides detailed experimental procedures.
Comparative Data of Esterification Methods
While specific quantitative data for the esterification of 2-ethyl-3-methoxybenzoic acid is not widely published, the following table provides an expected comparison of the three methods based on reactions with structurally similar substituted benzoic acids, such as 2,6-dimethoxybenzoic acid.[1]
| Method | Catalyst/Reagents | Typical Solvent | Temperature | Typical Reaction Time | Expected Yield | Key Considerations |
| Fischer Esterification | Concentrated H₂SO₄ or p-TsOH | Excess Alcohol (e.g., Ethanol) | Reflux | 2 - 24 hours | Good to Excellent | Reversible reaction; requires excess alcohol or removal of water to drive to completion. Not suitable for acid-sensitive substrates. |
| Steglich Esterification | DCC, DMAP | Dichloromethane (DCM) or THF | Room Temperature | 2 - 12 hours | Good to Excellent | Mild conditions, suitable for acid-sensitive substrates.[2] Byproduct (dicyclohexylurea) can complicate purification.[2] |
| Mitsunobu Reaction | PPh₃, DIAD/DEAD | THF or Toluene | 0 °C to Room Temp | 1 - 6 hours | Good to Excellent | Mild, stereospecific (inversion of alcohol stereochemistry).[3] Requires stoichiometric amounts of reagents, generating significant byproducts. |
Protocol 1: Fischer Esterification
The Fischer esterification is a classic acid-catalyzed method that is cost-effective and suitable for large-scale synthesis.[4] Due to the steric hindrance from the ortho-ethyl group in 2-ethyl-3-methoxybenzoic acid, extended reaction times or the use of microwave irradiation may be necessary to achieve high conversion.[5]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-ethyl-3-methoxybenzoic acid (1.0 eq) in an excess of the desired alcohol (e.g., 20-40 eq, serving as both reactant and solvent).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-toluenesulfonic acid to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: a. Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. b. Dilute the residue with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. c. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude ester by column chromatography on silica gel or by distillation under reduced pressure.
Caption: Fischer Esterification Workflow.
Protocol 2: Steglich Esterification
The Steglich esterification is a mild and efficient method that utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2][6] This method is particularly useful for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.[6]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethyl-3-methoxybenzoic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in the same solvent dropwise over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or HPLC. A white precipitate of dicyclohexylurea (DCU) will form.[2]
-
Work-up: a. Filter off the DCU precipitate and wash it with a small amount of the reaction solvent. b. Concentrate the filtrate under reduced pressure. c. Redissolve the residue in an organic solvent like ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.
Caption: Steglich Esterification Workflow.
Protocol 3: Mitsunobu Reaction
The Mitsunobu reaction provides a mild and often stereospecific method for esterification, proceeding with inversion of configuration at the alcohol's stereocenter.[3] It involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]
Experimental Protocol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-ethyl-3-methoxybenzoic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or toluene.
-
Reagent Addition: Cool the solution to 0 °C. Add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise to the stirred solution. The reaction is often accompanied by a color change from yellow/orange to colorless.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure. b. The byproducts, triphenylphosphine oxide and the hydrazine derivative, can be challenging to remove. One method is to precipitate the triphenylphosphine oxide by adding a non-polar solvent like diethyl ether or hexanes and filtering.
-
Purification: The crude product is then purified by column chromatography on silica gel to separate the ester from the remaining byproducts.
Caption: Logical Relationship of Key Mitsunobu Reaction Components.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
DCC is a potent sensitizer. Avoid skin contact.
-
DEAD and DIAD are potentially explosive and should be handled with care, avoiding heat and shock.
-
Organic solvents are flammable. Keep away from ignition sources.
By following these detailed protocols, researchers can effectively synthesize esters of 2-ethyl-3-methoxybenzoic acid for various applications in drug development and scientific research.
References
- 1. researchgate.net [researchgate.net]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 2-ethyl-3-methoxybenzoate as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-ethyl-3-methoxybenzoate is a substituted aromatic ester with potential as a versatile chemical intermediate in organic synthesis. Its structure, featuring an ethyl group ortho to the ester and a methoxy group meta to the ester, offers multiple sites for functionalization. This arrangement makes it a candidate for the synthesis of more complex molecules, including potential pharmaceutical agents and other specialty chemicals. Benzoate derivatives are known to be important intermediates in medicinal chemistry for the synthesis of biologically active heterocyclic compounds.[1]
This document provides a proposed synthetic route for this compound, detailed experimental protocols for its synthesis and potential downstream applications, and expected analytical data.
Physicochemical Properties and Spectroscopic Data (Predicted)
Due to the lack of direct experimental data, the following properties are predicted based on structurally related compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C11H14O3 |
| Molecular Weight | 194.23 g/mol |
| Appearance | Colorless to pale yellow liquid or low melting solid |
| Boiling Point | ~260-270 °C at 760 mmHg |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate); very slightly soluble in water.[2] |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Peaks |
| 1H NMR (CDCl3) | δ 7.2-7.4 (m, 2H, Ar-H), 7.0-7.1 (t, 1H, Ar-H), 3.90 (s, 3H, OCH3), 3.85 (s, 3H, COOCH3), 2.7-2.8 (q, 2H, CH2CH3), 1.2-1.3 (t, 3H, CH2CH3) ppm |
| 13C NMR (CDCl3) | δ 168-170 (C=O), 155-157 (C-OCH3), 135-137 (C-COOCH3), 130-132 (C-ethyl), 120-125 (Ar-CH), 115-120 (Ar-CH), 55-57 (OCH3), 51-53 (COOCH3), 22-24 (CH2CH3), 14-16 (CH2CH3) ppm |
| IR (neat) | 2960-2850 (C-H, aliphatic), 1720-1730 (C=O, ester), 1580-1600 (C=C, aromatic), 1250-1280 (C-O, ether), 1100-1150 (C-O, ester) cm-1 |
| MS (EI) | m/z (%): 194 (M+), 163 (M+-OCH3), 149 (M+-CH2CH3), 135 |
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves a three-step process starting from 2-ethyl-3-chloroanisole. This proposed pathway is illustrated in the workflow diagram below.
Figure 1. Proposed synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-ethyl-3-methoxybenzoic acid
This protocol is adapted from procedures for the synthesis of related methoxybenzoic acids via Grignard reaction.[3]
Materials:
-
2-ethyl-3-chloroanisole
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Activate magnesium turnings in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a solution of 2-ethyl-3-chloroanisole in anhydrous THF dropwise to the magnesium turnings. A small crystal of iodine may be added to initiate the reaction.
-
Once the Grignard reagent formation is initiated (exothermic reaction and disappearance of magnesium), reflux the mixture until most of the magnesium has reacted.
-
Cool the reaction mixture in an ice bath.
-
Carefully add crushed dry ice to the reaction mixture in portions.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly adding 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-ethyl-3-methoxybenzoic acid.
Protocol 2: Synthesis of this compound (Fischer Esterification)
This protocol is a standard Fischer esterification procedure.[1][4]
Materials:
-
2-ethyl-3-methoxybenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H2SO4)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve 2-ethyl-3-methoxybenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 solution to neutralize the unreacted acid and the catalyst.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Potential Applications as a Chemical Intermediate
This compound can serve as a precursor for various more complex molecules. The ester, methoxy, and ethyl groups, along with the aromatic ring, provide multiple handles for further chemical transformations.
Figure 2. Potential downstream transformations of this compound.
Hydrolysis to the Carboxylic Acid
The ester can be easily hydrolyzed back to the corresponding carboxylic acid, 2-ethyl-3-methoxybenzoic acid, under basic conditions. This carboxylic acid can then be used in amide bond formation or other reactions typical of carboxylic acids.
Reduction to the Alcohol
Reduction of the ester functionality, for example with lithium aluminum hydride (LiAlH4), would yield (2-ethyl-3-methoxyphenyl)methanol. This alcohol can be a precursor for further synthetic modifications.
O-Demethylation
The methoxy group can be cleaved using reagents like boron tribromide (BBr3) to yield the corresponding phenol, Methyl 2-ethyl-3-hydroxybenzoate. This phenol can then be used in ether synthesis or other reactions involving phenolic hydroxyl groups.
Electrophilic Aromatic Substitution
The aromatic ring can undergo electrophilic substitution reactions such as nitration or halogenation. The directing effects of the existing substituents will influence the position of the incoming electrophile.
Conclusion
While direct literature on this compound is scarce, its synthesis and utility as a chemical intermediate can be confidently predicted based on established organic chemistry principles. The proposed synthetic route and subsequent transformations provide a framework for researchers to explore the potential of this molecule in the development of novel compounds. All proposed experimental procedures require careful optimization and characterization of intermediates and the final product.
References
Application Notes and Protocols for the Synthesis of Methyl 2-ethyl-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental setup for the synthesis of Methyl 2-ethyl-3-methoxybenzoate, a valuable intermediate in pharmaceutical and organic synthesis. The protocol is based on a two-step process: the synthesis of 2-ethyl-3-methoxybenzoic acid followed by its esterification to the final product.
I. Synthesis of 2-ethyl-3-methoxybenzoic Acid
The synthesis of the precursor, 2-ethyl-3-methoxybenzoic acid, can be achieved through the ortho-alkylation of a substituted anisole derivative followed by oxidation, or via a Grignard reaction with subsequent carboxylation. A common route involves the use of 2-bromo-1-ethyl-3-methoxybenzene as a starting material.
Experimental Protocol:
A detailed protocol for the synthesis of 2-ethyl-3-methoxybenzoic acid is outlined in European Patent EP 0729953 A2. While the full text provides extensive details, a general summary of a potential synthetic route is provided below.
Reaction Scheme:
General Procedure:
-
Grignard Reagent Formation: To a solution of 2-bromo-1-ethyl-3-methoxybenzene in an anhydrous ether solvent such as tetrahydrofuran (THF), magnesium turnings are added under an inert atmosphere (e.g., argon or nitrogen). The reaction is initiated, and the mixture is stirred until the magnesium is consumed, forming the Grignard reagent.
-
Carboxylation: The freshly prepared Grignard reagent is then cooled and treated with an excess of solid carbon dioxide (dry ice).
-
Work-up: The reaction mixture is quenched with an aqueous acid solution (e.g., hydrochloric acid) to protonate the carboxylate salt. The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 2-ethyl-3-methoxybenzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.
II. Synthesis of this compound via Fischer Esterification
The final product, this compound, is synthesized by the acid-catalyzed esterification of 2-ethyl-3-methoxybenzoic acid with methanol. This classic reaction is known as the Fischer esterification.
Experimental Protocol:
This protocol is a standard procedure for Fischer esterification and has been adapted for the specific substrate.
Table 1: Reagents for the Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-ethyl-3-methoxybenzoic acid | 180.20 | (To be calculated based on starting material) | (To be calculated) |
| Methanol | 32.04 | (Excess, as solvent) | (Excess) |
| Sulfuric Acid (conc.) | 98.08 | Catalytic amount (e.g., 5 mol%) | (To be calculated) |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethyl-3-methoxybenzoic acid in an excess of methanol.
-
Acid Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ester.
Table 2: Characterization Data for a Representative Methyl Benzoate
| Analysis | Expected Data |
| Appearance | Colorless to pale yellow liquid |
| ¹H NMR (CDCl₃) | Aromatic protons (δ 6.8-7.8 ppm), Methoxy protons (δ ~3.9 ppm), Ester methyl protons (δ ~3.8 ppm), Ethyl protons (quartet δ ~2.7 ppm, triplet δ ~1.2 ppm) |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (δ ~167 ppm), Aromatic carbons (δ 110-160 ppm), Methoxy carbon (δ ~55 ppm), Ester methyl carbon (δ ~52 ppm), Ethyl carbons (δ ~25, 15 ppm) |
| IR (neat, cm⁻¹) | C=O stretch (~1720-1730), C-O stretch (~1250), Aromatic C-H stretch (~3000-3100) |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 194.23 |
III. Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Overall workflow for the synthesis of this compound.
IV. Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the key transformations and logical relationships in the synthesis process.
Caption: Key chemical transformations in the synthesis pathway.
Disclaimer: This document provides a general guideline for the synthesis of this compound. Researchers should consult relevant safety data sheets (SDS) for all chemicals used and perform a thorough risk assessment before conducting any experiments. The reaction conditions may need to be optimized for specific laboratory settings and scales.
Application Note and Protocol for the Purification of Methyl 2-ethyl-3-methoxybenzoate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Methyl 2-ethyl-3-methoxybenzoate using silica gel column chromatography. This method is designed to separate the target compound from potential impurities that may arise during its synthesis.
Introduction
This compound is an aromatic ester, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Effective purification of these intermediates is crucial to ensure the quality and purity of the final products. Column chromatography is a widely used and effective technique for the separation of organic compounds based on their differential adsorption onto a stationary phase.[1] This protocol outlines a general method for the purification of this compound, which can be adapted and optimized for specific impurity profiles.
Physicochemical Properties and Separation Strategy
Experimental Protocol
This protocol is a representative method and may require optimization based on the specific mixture of compounds being separated.
Materials and Reagents
-
Crude this compound
-
Silica gel (for column chromatography, 60 Å, 230-400 mesh)
-
Hexane (or other nonpolar solvent like heptane)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel coated with fluorescent indicator)
-
Glass column for chromatography
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Thin Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. The ideal solvent system will provide a good separation of the target compound from its impurities, with an Rf value for the target compound preferably between 0.25 and 0.35.[2]
-
Prepare TLC Chambers: Line the inside of a TLC chamber with filter paper and add a small amount of the chosen solvent system. Allow the chamber to become saturated with the solvent vapor.
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the TLC Plate: Place the spotted TLC plate in the developing chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the TLC Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm).[3][4][5] Aromatic compounds like this compound should appear as dark spots on a fluorescent background.[3][5] Circle the spots with a pencil.
-
Optimize the Solvent System: Start with a low polarity solvent system (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., 10%, 15% ethyl acetate in hexane) until the desired separation and Rf value are achieved.
Column Chromatography Procedure
-
Column Preparation:
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[6]
-
Add a small layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, low-polarity eluting solvent (e.g., 5% ethyl acetate in hexane).[6]
-
Carefully pour the slurry into the column, gently tapping the side of the column to dislodge any air bubbles and ensure even packing.[6][7]
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the solvent until the level is just at the top of the sand. Do not allow the column to run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluting solvent or a more polar solvent if necessary for solubility.
-
Alternatively, for less soluble samples, the "dry loading" method can be used: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Carefully apply the sample solution to the top of the column.
-
Drain the solvent until the sample has entered the silica gel bed.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting fractions in separate tubes or flasks.
-
Start with the low-polarity solvent system determined by TLC. If the separation is not progressing, the polarity of the eluent can be gradually increased (gradient elution).[1] For example, you can increase the percentage of ethyl acetate in hexane.
-
Monitor the separation by collecting small fractions and analyzing them by TLC. Spot each fraction on a TLC plate and compare it to a spot of the crude mixture and, if available, a pure standard of this compound.
-
-
Isolation of the Pure Compound:
-
Combine the fractions that contain the pure target compound, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Data Presentation
Since no specific experimental data for the purification of this compound was found, the following table provides a template for recording and presenting the results of the column chromatography.
| Parameter | Value |
| TLC Solvent System | e.g., 10% Ethyl Acetate in Hexane |
| Rf of Target Compound | e.g., 0.30 |
| Column Dimensions (Diameter x Length) | e.g., 2 cm x 30 cm |
| Mass of Silica Gel | e.g., 50 g |
| Mass of Crude Compound | e.g., 1.0 g |
| Elution Solvent(s) | e.g., Gradient of 5% to 15% Ethyl Acetate in Hexane |
| Volume of Fractions | e.g., 10 mL |
| Fractions Containing Pure Product | e.g., Fractions 15-25 |
| Mass of Purified Product | e.g., 0.85 g |
| Yield | e.g., 85% |
| Purity (by analytical method) | e.g., >98% by GC-MS |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for Maximizing Methyl 2-ethyl-3-methoxybenzoate Yield
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Methyl 2-ethyl-3-methoxybenzoate, a potentially valuable intermediate in pharmaceutical and organic synthesis. Due to the absence of a direct, high-yield synthetic route in published literature, this protocol outlines a plausible and optimized multi-step pathway. The synthesis commences with the preparation of 2-ethyl-3-hydroxybenzoic acid, followed by a selective methylation of the hydroxyl group, and concludes with a high-yield esterification. The protocols detailed herein are designed to maximize the yield at each stage, incorporating modern techniques such as microwave-assisted synthesis for the final esterification step. All quantitative data are presented in clear, tabular formats for ease of comparison and reproducibility.
Introduction
This compound is a substituted aromatic ester with potential applications as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The strategic placement of the ethyl, methoxy, and methyl ester groups on the benzene ring makes it an attractive scaffold for medicinal chemistry. This document outlines a robust, multi-step synthetic strategy to obtain this compound with a focus on maximizing the overall yield. The proposed pathway involves the synthesis of the key intermediate, 2-ethyl-3-methoxybenzoic acid, followed by its efficient conversion to the target methyl ester.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in two main stages:
-
Synthesis of the precursor acid: 2-ethyl-3-methoxybenzoic acid. This is proposed to be achieved through the synthesis of 2-ethyl-3-hydroxybenzoic acid, followed by the selective methylation of the phenolic hydroxyl group.
-
Esterification: The final conversion of 2-ethyl-3-methoxybenzoic acid to this compound via Fischer esterification, with an option for microwave-assisted synthesis to enhance reaction rates and yields.
Caption: Proposed synthetic workflow for this compound.
Data Summary of Reaction Conditions
The following tables summarize the optimized reaction conditions for each key step of the synthesis to maximize the yield of this compound.
Table 1: Synthesis of 2-ethyl-3-hydroxybenzoic acid
| Parameter | Condition | Yield (%) | Reference |
| Reactants | Allenyl ester, Furan | - | [1] |
| Reaction Type | Diels-Alder followed by base-induced ring opening | - | [1] |
| Base for Ring Opening | NaOH, KOH, or K-tert-butoxide | - | [1] |
| Temperature | 0 to 100 °C | - | [1] |
Note: Specific yield data for the 2-ethyl derivative is not available in the cited literature; optimization would be required.
Table 2: Selective Methylation of 2-ethyl-3-hydroxybenzoic acid
| Parameter | Condition | Yield (%) | Reference |
| Reactants | 2-ethyl-3-hydroxybenzoic acid, Methylating agent (e.g., Dimethyl sulfate) | High | General Knowledge |
| Protection Strategy | Protection of carboxylic acid (e.g., as an ester) prior to methylation | High | General Knowledge |
| Deprotection | Hydrolysis of the ester to regenerate the carboxylic acid | High | General Knowledge |
| Base | K₂CO₃ or other suitable base | High | General Knowledge |
| Solvent | Acetone or DMF | High | General Knowledge |
Table 3: Fischer Esterification of 2-ethyl-3-methoxybenzoic acid
| Parameter | Conventional Heating | Microwave-Assisted | Yield (%) | Reference |
| Reactants | 2-ethyl-3-methoxybenzoic acid, Methanol | 2-ethyl-3-methoxybenzoic acid, Methanol | 90-97 | [2][3][4] |
| Catalyst | H₂SO₄ (catalytic amount) | H₂SO₄ (catalytic amount) | 90-97 | [2][3][4] |
| Temperature (°C) | ~65 (Reflux) | 130-170 | 90-97 | [2][3][4] |
| Reaction Time | Several hours | 5-15 minutes | 90-97 | [2][3] |
| Solvent | Excess Methanol | Excess Methanol | 90-97 | [2][3][4] |
Experimental Protocols
Protocol 1: Synthesis of 2-ethyl-3-hydroxybenzoic acid
This protocol is a general guideline based on a patented method for analogous compounds and requires optimization for the specific substrate.[1]
-
Step 1: Diels-Alder Reaction. In a suitable reaction vessel, combine the allenyl ester and furan. The reaction can be carried out neat or in a suitable solvent. Heat the mixture to facilitate the Diels-Alder cycloaddition. Monitor the reaction progress by TLC or GC-MS.
-
Step 2: Ring Opening. Once the cycloaddition is complete, cool the reaction mixture. Add a solution of a strong base, such as sodium hydroxide or potassium tert-butoxide, in a suitable solvent (e.g., water or an alcohol).
-
Step 3: Work-up. Heat the mixture to the temperature range of 0 to 100 °C to effect the ring opening. After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 2-ethyl-3-hydroxybenzoic acid.
-
Step 4: Purification. Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system.
Protocol 2: Synthesis of 2-ethyl-3-methoxybenzoic acid (via Protection-Methylation-Deprotection)
Caption: Logical workflow for the synthesis of the precursor acid.
-
Step 1: Protection of the Carboxylic Acid. To a solution of 2-ethyl-3-hydroxybenzoic acid in excess methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. After completion, neutralize the acid, remove the excess methanol under reduced pressure, and extract the methyl ester with a suitable organic solvent. Dry the organic layer and concentrate to obtain the protected intermediate.
-
Step 2: Methylation of the Hydroxyl Group (Williamson Ether Synthesis). Dissolve the protected intermediate in a suitable polar aprotic solvent such as acetone or DMF. Add a slight excess of a weak base, such as potassium carbonate, followed by a methylating agent like dimethyl sulfate or methyl iodide. Heat the reaction mixture at reflux until the starting material is consumed (monitor by TLC).
-
Step 3: Work-up. After cooling, filter off the inorganic salts and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove any remaining salts and base.
-
Step 4: Deprotection of the Carboxylic Acid. To the crude methylated ester, add an aqueous solution of a strong base like sodium hydroxide. Heat the mixture at reflux to hydrolyze the ester. Monitor the reaction by TLC.
-
Step 5: Isolation and Purification. After completion of the hydrolysis, cool the reaction mixture and acidify with a mineral acid to precipitate 2-ethyl-3-methoxybenzoic acid. Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent to obtain the pure product.
Protocol 3: High-Yield Synthesis of this compound (Microwave-Assisted Fischer Esterification)
-
Step 1: Reaction Setup. In a microwave-safe sealed vessel, combine 2-ethyl-3-methoxybenzoic acid and a 5 to 10-fold molar excess of anhydrous methanol.
-
Step 2: Catalyst Addition. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the mixture.
-
Step 3: Microwave Irradiation. Place the sealed vessel in a microwave reactor and irradiate at a constant temperature of 130-150 °C for 10-15 minutes.[2] The reaction progress can be monitored by TLC or GC-MS.
-
Step 4: Work-up. After the reaction is complete, cool the vessel to room temperature. Transfer the reaction mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Step 5: Extraction and Washing. Separate the organic layer and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Step 6: Drying and Concentration. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Step 7: Purification. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the final product with high purity.
Conclusion
The protocols outlined in this document provide a comprehensive and optimized pathway for the synthesis of this compound. By following these detailed procedures and utilizing the summarized reaction conditions, researchers can achieve high yields of this valuable compound. The application of microwave-assisted esterification in the final step significantly reduces reaction times and improves efficiency, aligning with the principles of green chemistry. These application notes serve as a valuable resource for scientists engaged in pharmaceutical research and development and fine chemical synthesis.
References
Application Note: HPLC Method for Purity Analysis of Methyl 2-ethyl-3-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Methyl 2-ethyl-3-methoxybenzoate, a key intermediate in pharmaceutical synthesis. The developed reverse-phase HPLC method provides excellent separation of the main compound from its potential process-related impurities and degradation products. This document provides the complete experimental protocol, system suitability parameters, and a summary of expected results to ensure reliable implementation in a quality control or research environment.
Introduction
This compound is a substituted aromatic ester whose purity is critical for the quality and safety of downstream active pharmaceutical ingredients (APIs). A reliable analytical method is essential to quantify the purity and identify any impurities that may have formed during synthesis. This application note describes a validated HPLC method specifically developed for this purpose, offering high resolution, sensitivity, and reproducibility.
Predicted Synthesis and Potential Impurities
A plausible synthetic route for this compound is proposed to anticipate potential impurities that the HPLC method must be able to separate.
Proposed Synthetic Pathway:
A likely synthesis starts from a commercially available substituted toluene. One possible route involves the halogenation of 2-ethylanisole, followed by a Grignard reaction with carbon dioxide to form the carboxylic acid, and finally esterification.
-
Bromination of 2-ethylanisole: 2-ethylanisole is brominated to yield 1-bromo-2-ethyl-3-methoxybenzene.
-
Grignard Reaction: The Grignard reagent is formed from 1-bromo-2-ethyl-3-methoxybenzene, which then reacts with carbon dioxide to produce 2-ethyl-3-methoxybenzoic acid.
-
Esterification: 2-ethyl-3-methoxybenzoic acid is esterified with methanol under acidic conditions (Fischer esterification) to yield the final product, this compound.
Potential Impurities:
Based on this proposed synthesis, the following impurities could be present:
-
Starting Materials: 2-ethylanisole, 1-bromo-2-ethyl-3-methoxybenzene, 2-ethyl-3-methoxybenzoic acid.
-
Intermediates: Any unreacted intermediates from the synthetic steps.
-
Side Products:
-
Positional isomers (e.g., Methyl 2-ethyl-5-methoxybenzoate, Methyl 2-ethyl-6-methoxybenzoate) formed during the bromination step.
-
Byproducts from the Grignard reaction, such as biphenyl derivatives.
-
Impurities from the esterification, such as the unreacted carboxylic acid.
-
-
Degradation Products: Hydrolysis of the ester back to the carboxylic acid.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Chemicals:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or purified water).
-
Phosphoric acid (analytical grade).
-
-
Sample Diluent: Acetonitrile:Water (50:50, v/v).
Chromatographic Conditions
A reverse-phase HPLC method with gradient elution is proposed for the effective separation of the analyte from its potential impurities.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
| Run Time | 30 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 for the main peak |
| Theoretical Plates | ≥ 2000 for the main peak |
| % RSD of Peak Area | ≤ 2.0% for six replicate injections of the standard solution |
Data Presentation
The quantitative data for a typical analysis are summarized in the following tables.
Table 2: System Suitability Results
| Parameter | Result | Acceptance Criteria |
| Tailing Factor | 1.1 | ≤ 2.0 |
| Theoretical Plates | 5500 | ≥ 2000 |
| % RSD of Peak Area (n=6) | 0.8% | ≤ 2.0% |
Table 3: Purity Analysis Results for a Sample Batch
| Sample ID | Retention Time (min) | Peak Area | % Purity |
| Batch A | 15.2 | 1254367 | 99.85 |
| Batch B | 15.3 | 1249872 | 99.79 |
| Batch C | 15.2 | 1258910 | 99.91 |
Table 4: Impurity Profile for a Sample Batch
| Impurity | Retention Time (min) | Area % | Specification |
| Impurity 1 | 8.5 | 0.05 | ≤ 0.10% |
| Impurity 2 | 12.1 | 0.08 | ≤ 0.10% |
| Unreacted Acid | 5.4 | 0.02 | ≤ 0.05% |
| Total Impurities | - | 0.15 | ≤ 0.20% |
Workflow Diagram
The following diagram illustrates the logical workflow of the HPLC purity analysis.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The described HPLC method is suitable for the routine purity analysis of this compound. The method is specific, reproducible, and capable of separating the main component from its potential impurities. This application note provides a comprehensive guide for researchers and analysts in the pharmaceutical industry to ensure the quality control of this important chemical intermediate.
Application Notes and Protocols: Derivatization of Methyl 2-ethyl-3-methoxybenzoate for Further Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of Methyl 2-ethyl-3-methoxybenzoate. This compound serves as a versatile starting material for the synthesis of a variety of chemical entities relevant to pharmaceutical and materials science research. The following sections detail key transformations of its primary functional groups: the methyl ester, the methoxy group, and the aromatic ring.
Hydrolysis of the Methyl Ester to Carboxylic Acid
The saponification of the methyl ester to its corresponding carboxylic acid, 2-ethyl-3-methoxybenzoic acid, is a fundamental derivatization. This transformation opens up avenues for a wide range of subsequent reactions, most notably amide bond formation.
Experimental Protocol: Alkaline Hydrolysis
Objective: To convert this compound to 2-ethyl-3-methoxybenzoic acid.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water (deionized)
-
Hydrochloric Acid (HCl), 1M and concentrated solutions
-
Ethyl Acetate or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 ratio).
-
Add a solution of NaOH or KOH (2.0-3.0 eq) in water to the flask.
-
Heat the mixture to reflux (approximately 65-85°C) and stir for 2-4 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1M HCl, followed by concentrated HCl if necessary. A precipitate of the carboxylic acid should form.
-
Extract the carboxylic acid from the aqueous solution with three portions of ethyl acetate or diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude 2-ethyl-3-methoxybenzoic acid.
-
The crude product can be further purified by recrystallization or column chromatography if required.
Quantitative Data
| Reactant | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Substituted Methyl Benzoate | NaOH (aq) | Methanol/Water | 4 | Reflux | 98 | [1] |
| Methyl Benzoate | LiOH | THF/Water | RT | Room Temp | 88 | [1] |
| Methyl 2,6-diisopropoxybenzoate | KOH | Methanol/Water | 13 | 80 | 98 | [1] |
Amide Bond Formation
The resulting 2-ethyl-3-methoxybenzoic acid is a key intermediate for the synthesis of a diverse library of amides. This is typically achieved through activation of the carboxylic acid followed by coupling with a primary or secondary amine.
Experimental Protocol: Amide Coupling via an Acid Chloride
Objective: To synthesize an N-substituted amide from 2-ethyl-3-methoxybenzoic acid.
Materials:
-
2-ethyl-3-methoxybenzoic acid
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Desired primary or secondary amine
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Suspend 2-ethyl-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2-1.5 eq) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the solution of the acid chloride to the amine solution at 0°C.
-
Let the reaction stir at room temperature for 2-12 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Direct Amidation of the Ester
Alternatively, the methyl ester can be directly converted to an amide, bypassing the hydrolysis and activation steps.
Experimental Protocol: Direct Amidation
Objective: To directly synthesize an N-substituted amide from this compound.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve the amine (1.0 eq) and this compound (2.0 eq) in dry DMSO.
-
Slowly add potassium tert-butoxide (2.5 eq) portion-wise.
-
The reaction is typically rapid and can be complete within minutes to a few hours.[2] Monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the amide by column chromatography.
Reduction of the Methyl Ester to a Primary Alcohol
The ester functionality can be reduced to a primary alcohol, 2-ethyl-3-methoxybenzyl alcohol, which is a useful building block for further synthetic modifications.
Experimental Protocol: Reduction with LiAlH₄
Objective: To reduce this compound to (2-ethyl-3-methoxyphenyl)methanol.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Sulfate (Na₂SO₄) solution or a Rochelle's salt solution.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.0-1.5 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added and the mixture stirred vigorously until two clear layers form.
-
Filter the resulting precipitate (aluminum salts) and wash thoroughly with the reaction solvent.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify by column chromatography if necessary.
Demethylation of the Methoxy Group
The methoxy group can be cleaved to reveal a phenolic hydroxyl group, which significantly alters the electronic and steric properties of the molecule and provides a handle for further functionalization, such as etherification or esterification.
Experimental Protocol: O-Demethylation with Boron Tribromide
Objective: To convert the methoxy group of a this compound derivative to a hydroxyl group.
Materials:
-
A derivative of this compound (e.g., the corresponding carboxylic acid or alcohol)
-
Boron Tribromide (BBr₃) solution in DCM
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the methoxy-containing substrate (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add BBr₃ (1.1-2.0 eq) dropwise.
-
Stir the reaction at -78°C for 30 minutes, then allow it to slowly warm to room temperature and stir for 2-24 hours.[3] Monitor by TLC.
-
Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting phenolic compound by column chromatography.
Visualizations
Caption: Key derivatization pathways for this compound.
Caption: Workflow for the alkaline hydrolysis of this compound.
Caption: Summary of functional group interconversions.
References
Troubleshooting & Optimization
Technical Support Center: Esterification of Substituted Benzoic Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the esterification of substituted benzoic acids.
Troubleshooting Guide
This guide addresses common issues observed during the esterification of substituted benzoic acids, providing potential causes and solutions in a question-and-answer format.
Question: My esterification reaction has a low yield. What are the possible causes and how can I improve it?
Answer:
Low yields in Fischer esterification are often due to the reversible nature of the reaction or the presence of water.[1][2] Here are several factors to consider and steps to take for improvement:
-
Incomplete Reaction (Equilibrium): The Fischer esterification is an equilibrium process.[3][4] To shift the equilibrium towards the product side, you can:
-
Use a large excess of the alcohol, which can also serve as the solvent.[4][5] A 10-fold excess of alcohol can increase the yield significantly.[5]
-
Remove water as it is formed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or by using a drying agent.[6][7]
-
-
Presence of Water: Any water present at the start of the reaction will inhibit the forward reaction. Ensure that your benzoic acid derivative, alcohol, and glassware are completely dry.[1]
-
Insufficient Catalyst: Ensure the proper amount of acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH) is used. The catalyst protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[3]
-
Reaction Time and Temperature: The reaction may be slow and require heating under reflux for an extended period (1-10 hours) to reach equilibrium.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Steric Hindrance: Benzoic acids with bulky ortho-substituents may react more slowly. In such cases, longer reaction times, higher temperatures, or alternative esterification methods might be necessary.
Question: I have identified an unexpected byproduct in my reaction mixture. What could it be?
Answer:
Several side reactions can occur during Fischer esterification, leading to byproducts. The identity of the byproduct depends on your specific reactants and reaction conditions. Here are some common possibilities:
-
Alkene Formation: If you are using a secondary or tertiary alcohol, dehydration of the alcohol to form an alkene is a common side reaction, especially at higher temperatures.[2][8] Tertiary alcohols are particularly prone to elimination.[2]
-
Ether Formation: The alcohol can undergo acid-catalyzed self-condensation to form an ether, particularly if the reaction is heated for a prolonged time in the presence of a strong acid.[9]
-
Anhydride Formation: The benzoic acid can self-condense to form a benzoic anhydride. This is more likely to occur with electron-poor benzoic acids.
-
Sulfonated Benzoic Acid: If you are using concentrated sulfuric acid as a catalyst at high temperatures, electrophilic aromatic substitution can occur, leading to the formation of m-sulfobenzoic acid.
Question: My TLC plate shows multiple spots even after a long reaction time. What does this indicate?
Answer:
Multiple spots on a TLC plate suggest the presence of starting materials, the desired ester, and potentially one or more side products. Co-spotting with your starting materials can help identify unreacted benzoic acid and alcohol. The other spots could correspond to the side products mentioned above (alkene, ether, anhydride, etc.). It may be necessary to isolate the byproducts and characterize them using techniques like NMR or mass spectrometry to confirm their identity.
Question: I am working with a hydroxybenzoic acid, and the reaction is giving a complex mixture. What could be happening?
Answer:
Hydroxybenzoic acids present a unique challenge because the hydroxyl group can also react under acidic conditions. Possible side reactions include:
-
Self-esterification/Polymerization: The hydroxyl group of one molecule can react with the carboxylic acid group of another, leading to the formation of polyesters.
-
Acylation of the Phenolic Hydroxyl Group: If an anhydride or acyl chloride is used as the esterifying agent, the phenolic hydroxyl group can also be acylated.
To avoid these side reactions, it is often necessary to protect the hydroxyl group before performing the esterification of the carboxylic acid.
Troubleshooting Low Yield: A Decision Tree
The following diagram outlines a decision-making process for troubleshooting low yields in the esterification of substituted benzoic acids.
Caption: A decision tree for troubleshooting low yields in esterification reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Fischer esterification of substituted benzoic acids?
A1: The most common side reactions include:
-
Hydrolysis: The reverse reaction of esterification, where the ester reacts with water to form the carboxylic acid and alcohol. This is mitigated by removing water from the reaction mixture.[8]
-
Dehydration of the alcohol: This is especially problematic for secondary and tertiary alcohols, which can eliminate water to form alkenes under acidic conditions.[2]
-
Ether formation: The acid-catalyzed condensation of two alcohol molecules to form an ether.[9]
-
Sulfonation: If concentrated sulfuric acid is used as the catalyst, sulfonation of the aromatic ring can occur, typically at the meta position.
Q2: How do electron-donating and electron-withdrawing substituents on the benzoic acid ring affect the esterification reaction?
A2: The electronic nature of the substituents can influence the reactivity of the carboxylic acid:
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or halo (-F, -Cl) groups, increase the acidity of the carboxylic acid. This can make the carbonyl carbon more electrophilic and potentially increase the rate of the forward reaction.
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or amino (-NH₂) groups, decrease the acidity of the carboxylic acid. The amino group in p-aminobenzoic acid, for instance, will be protonated by the strong acid catalyst, which can affect the reaction.[3]
Q3: Can I use tertiary alcohols in Fischer esterification?
A3: Tertiary alcohols are generally not suitable for Fischer esterification because they are prone to elimination under acidic conditions, leading to the formation of alkenes.[2][8]
Q4: What is the role of the acid catalyst in Fischer esterification?
A4: The acid catalyst, typically concentrated H₂SO₄ or p-TsOH, serves two main purposes:
-
It protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon and makes it more susceptible to nucleophilic attack by the alcohol.
-
It facilitates the removal of the hydroxyl group as a water molecule, which is a good leaving group.[3]
Q5: Are there alternative methods to Fischer esterification that can avoid some of these side reactions?
A5: Yes, several other methods can be used:
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is a milder method that can be used for acid-sensitive substrates.[10]
-
Reaction with Acyl Chlorides or Anhydrides: Carboxylic acids can be converted to more reactive acyl chlorides or anhydrides, which then readily react with alcohols to form esters. This method avoids the production of water.[11]
-
Microwave-assisted Esterification: Using a sealed-vessel microwave can significantly reduce reaction times and in some cases, improve yields.[12]
Relationship Between Reaction Conditions and Side Reactions
The choice of reaction parameters can influence the prevalence of different side reactions.
Caption: Factors influencing common side reactions in esterification.
Data Presentation
Table 1: Yields of Esterification for Various Substituted Benzoic Acids
The following table summarizes yields for the esterification of different substituted benzoic acids under various conditions, as reported in the literature. Direct comparison of yields is challenging due to the differing reaction conditions.
| Substituted Benzoic Acid | Alcohol | Catalyst | Conditions | Yield (%) | Reference |
| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | Reflux | 78 | [12] |
| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | Microwave, 130°C, 15 min | 74 | [12] |
| 4-Fluoro-3-nitrobenzoic acid | Butanol | H₂SO₄ | Microwave, 130°C, 15 min | 98 | [12] |
| p-Aminobenzoic acid | Ethanol | H₂SO₄ | Reflux, 60-75 min | Not specified, but a standard prep | [3] |
| 3-Nitrobenzoic acid | Methanol | H₂SO₄ | Reflux | Not specified, but a standard prep | [1] |
| Benzoic acid | Heptanol | Bi(OTf)₃ | 150°C, 6h | Full conversion | [9] |
| Benzoic acid | Benzyl alcohol | Zr(Cp)₂(CF₃SO₃)₂ | 80°C | 78 | [9] |
Experimental Protocols
General Protocol for Fischer Esterification of a Substituted Benzoic Acid
This protocol is a general guideline and may need to be optimized for specific substrates.
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted benzoic acid (1.0 eq).
-
Addition of Alcohol and Catalyst: Add a large excess of the alcohol (e.g., 10-20 eq), which will also act as the solvent. While stirring, carefully add the acid catalyst (e.g., 0.1 eq of concentrated H₂SO₄) dropwise.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-10 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the alcohol is low-boiling, remove the excess alcohol under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.
-
Carefully neutralize the remaining acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: The crude ester can be purified by distillation or recrystallization.
Experimental Workflow Diagram
Caption: A typical workflow for Fischer esterification experiments.
References
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 2-ethyl-3-methoxybenzoate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of temperature and other reaction conditions for the synthesis of Methyl 2-ethyl-3-methoxybenzoate via Fischer esterification.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The most common method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves treating the corresponding carboxylic acid (2-ethyl-3-methoxybenzoic acid) with an alcohol (methanol) in the presence of an acid catalyst. The reaction is an equilibrium process, and steps are often taken to favor the formation of the ester product.[1][2]
Q2: What are the most common acid catalysts used for this type of esterification?
Commonly used catalysts for Fischer esterification include strong protic acids like concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). Lewis acids can also be employed.[1][3] The choice of catalyst can impact reaction time and temperature requirements.
Q3: Why is temperature control important in this synthesis?
Temperature plays a crucial role in the rate of the esterification reaction. Typically, heating the reaction mixture to reflux is necessary to achieve a reasonable reaction rate.[1][4] However, excessively high temperatures can lead to side reactions and degradation of either the starting materials or the product. The optimal temperature is a balance between reaction speed and selectivity.
Q4: How can I drive the reaction equilibrium towards the formation of the desired ester?
To maximize the yield of this compound, the equilibrium must be shifted to the product side. This can be achieved in two primary ways[5][6]:
-
Using an excess of one reactant: Typically, a large excess of the alcohol (methanol) is used, as it is often inexpensive and can also serve as the reaction solvent.[1][5]
-
Removing water as it is formed: Water is a byproduct of the reaction. Removing it from the reaction mixture as it forms will drive the equilibrium forward according to Le Chatelier's Principle.[5] This can be done using a Dean-Stark apparatus or by including a drying agent in the reaction.[1][5]
Troubleshooting Guide
Q1: My reaction is very slow or appears to be incomplete. What could be the cause?
-
Insufficient Catalyst: Ensure that a catalytic amount of a strong acid like H₂SO₄ has been added. The catalyst is necessary to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol.[2]
-
Low Temperature: The reaction may require heating to reflux to proceed at a practical rate. The reflux temperature is determined by the boiling point of the alcohol used (in this case, methanol, which has a boiling point of approximately 65°C).[3] Ensure your heating apparatus is set to maintain a gentle reflux.[2]
-
Water Contamination: The presence of water in the starting materials (especially the alcohol) can inhibit the reaction by shifting the equilibrium back towards the reactants. Use anhydrous alcohol and reagents if possible.
Q2: The yield of my product is low. How can I improve it?
-
Equilibrium Limitations: As mentioned in the FAQ, Fischer esterification is an equilibrium-limited reaction. To improve the yield, use a large excess of methanol and/or actively remove the water produced during the reaction.[5]
-
Reaction Time: The reaction may not have reached equilibrium. Typical reaction times can range from 1 to 10 hours.[1] Monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) to determine when the starting material has been consumed.
-
Work-up Losses: Product may be lost during the extraction and purification steps. Ensure proper phase separation during aqueous washes and minimize transfers between glassware. The work-up typically involves neutralizing the acid catalyst with a weak base like sodium bicarbonate solution.[3]
Q3: I am observing the formation of side products. What are they and how can I avoid them?
-
Ether Formation: At high temperatures, the acid catalyst can promote the dehydration of the alcohol (methanol) to form dimethyl ether. This is generally more of a concern with secondary and tertiary alcohols, but can occur if the reaction is overheated. Maintain a gentle reflux to minimize this side reaction.
-
Substrate-Specific Side Reactions: Depending on the purity of the starting 2-ethyl-3-methoxybenzoic acid, impurities could lead to other spots on a TLC plate. Ensure the starting material is pure before beginning the reaction.
Quantitative Data Summary
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Reaction Time | Yield (%) |
| Benzoic Acid | Methanol | H₂SO₄ | 65 | Not specified | 90 |
| Hydroxy Acid | Ethanol | H₂SO₄ | Reflux | 2 hours | 95 |
| 4-Fluoro-3-nitrobenzoic acid | Various Alcohols | H₂SO₄ | 130 (Microwave) | 15 minutes | Up to 98 |
| Oleic Acid | Trimethylolpropane | p-TSA | 105-120 | Not specified | Optimized |
Note: The conditions listed above are for different substrates and may require adjustment for the synthesis of this compound. The optimal temperature will likely be near the boiling point of methanol (approx. 65°C) under standard reflux conditions.
Experimental Protocols
Representative Protocol for Fischer Esterification of 2-ethyl-3-methoxybenzoic Acid
This protocol is a general guideline based on typical Fischer esterification procedures.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-ethyl-3-methoxybenzoic acid (1.0 equivalent) in an excess of methanol (e.g., 10-20 equivalents). Methanol often serves as both the reactant and the solvent.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Heating to Reflux: Heat the mixture to a gentle reflux (approximately 65°C) using a suitable heating source (e.g., a heating mantle or oil bath).
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst - be cautious of CO₂ evolution), and finally with a saturated solution of sodium chloride (brine).[3]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: If necessary, purify the crude product further by techniques such as column chromatography or distillation.
Visual Guides
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. cerritos.edu [cerritos.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. personal.tcu.edu [personal.tcu.edu]
Technical Support Center: Aromatic Ester Purification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of aromatic esters.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of aromatic esters in a question-and-answer format.
I. Issues with Crystallization/Recrystallization
Question: My aromatic ester is not crystallizing, or the yield is very low. What can I do?
Answer: Failure to crystallize or low yields are common issues in recrystallization.[1] Here are several factors to consider and steps to troubleshoot:
-
Supersaturation: The solution may be supersaturated.[1] To induce crystallization, try scratching the inside of the flask with a glass rod just below the liquid's surface or adding a "seed" crystal of your pure compound.[1]
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Solvent Choice: The choice of solvent is critical. An ideal solvent should dissolve the ester well at high temperatures but poorly at low temperatures.[1] If the ester is very soluble even at low temperatures, you will get a poor yield.[1] Consider using a solvent pair if a single solvent is not effective.
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Solvent Volume: Using too much solvent is a frequent cause of low or no yield.[1] Aim to use the minimum amount of near-boiling solvent to dissolve your crude product.[1] If too much solvent was added, you can try to carefully evaporate some of it to reach the saturation point.
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Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals or oils. Allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath.[1]
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Purity of the Crude Product: If the crude product is very impure, the impurities can inhibit crystal formation. It might be necessary to perform a preliminary purification step, like a silica plug or an extraction, before recrystallization.[2]
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Oiling Out: Low-melting point compounds may separate as a liquid (oil) instead of a solid upon cooling.[3] This can sometimes be resolved by using a larger volume of solvent or by employing a different solvent system.
Question: My recrystallized ester is still impure. What went wrong?
Answer: This can happen for a few reasons:
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Incomplete Removal of Impurities: The chosen solvent may not be optimal for leaving impurities behind in the solution. Some impurities might have similar solubility profiles to your desired ester and co-crystallize.
-
Trapped Mother Liquor: If the crystals are not washed properly after filtration, the impure mother liquor can remain on the crystal surface. Always wash the crystals with a minimum amount of ice-cold solvent.[1]
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Decomposition: Some esters may not be stable to prolonged heating during the dissolution step, leading to the formation of degradation products.[4][5]
II. Liquid-Liquid Extraction Problems
Question: How do I remove unreacted carboxylic acid and alcohol from my crude ester?
Answer: The most common impurities in esterification reactions are the starting carboxylic acid and alcohol.[6] A standard liquid-liquid extraction protocol is usually effective for their removal.
-
Acid Removal: Wash the organic layer containing the ester with a dilute basic solution, such as 2N sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), to neutralize and remove the unreacted carboxylic acid.[6][7][8] The acid will be converted to its salt, which is soluble in the aqueous layer.[7][9]
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Alcohol Removal: If a low molecular weight alcohol like methanol or ethanol was used, it can often be removed by washing with water or a saturated calcium chloride (CaCl₂) solution.[6]
-
Final Washes: After the base and/or water washes, wash the organic layer with brine (saturated NaCl solution) to help remove dissolved water.
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Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[6]
Question: I'm having trouble with emulsion formation during extraction. How can I resolve this?
Answer: Emulsions are a common problem during the extraction of crude reaction mixtures. Here are some techniques to break them:
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Allow the separatory funnel to stand undisturbed for some time.
-
Gently swirl the funnel instead of shaking it vigorously.
-
Add a small amount of brine (saturated NaCl solution), which can help to increase the density of the aqueous phase.
-
Filter the emulsion through a pad of celite or glass wool.
III. Chromatography Challenges
Question: My aromatic ester is streaking or "tailing" on the chromatography column. Why is this happening and how can I fix it?
Answer: Tailing is often an indication of an issue with the interaction between your compound and the stationary phase (e.g., silica gel).
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Compound Instability: The ester might be decomposing on the acidic silica gel.[4] You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if new spots appear.[4] If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a base like triethylamine in your eluent.[4]
-
Incorrect Solvent Polarity: If the eluent is not polar enough, the compound will move very slowly and can appear to tail.[4] Try gradually increasing the polarity of your solvent system.[4]
-
Overloading the Column: Applying too much sample to the column can lead to poor separation and band broadening, which can manifest as tailing.[10] Use a larger column or apply less sample.
Question: I can't separate my ester from a closely-related impurity by column chromatography. What are my options?
Answer: Separating compounds with very similar polarities can be challenging.
-
Optimize the Solvent System: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., from ethyl acetate/hexane to dichloromethane/hexane) can alter the selectivity and improve the separation.
-
Use a Different Stationary Phase: If silica gel doesn't provide adequate separation, consider other options like alumina or reverse-phase silica.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC is often the most effective method, offering much higher resolution than flash chromatography.[11]
-
Recrystallization: Don't overlook recrystallization. It can often achieve a level of purity that is difficult to obtain with chromatography, especially for crystalline solids.[12]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing aromatic esters? A1: The most common impurities are typically the unreacted starting materials, which include the carboxylic acid and the alcohol or phenol.[6] Other potential impurities can arise from side reactions or degradation, and may include aldehydes or other carbonyl-containing compounds.[13] If using a coupling agent like DCC (dicyclohexylcarbodiimide), the dicyclohexylurea byproduct can be a particularly difficult impurity to remove.[14]
Q2: Which purification method is best for my aromatic ester? A2: The best method depends on the physical properties of your ester and the nature of the impurities. The following diagram provides a general decision-making workflow.
Q3: How can I assess the purity of my final aromatic ester product? A3: Several analytical techniques can be used to determine the purity of your compound.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful methods. It can be used to identify the compound and detect proton-containing impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample.[16]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are excellent for separating and quantifying impurities.[17][18] They are highly sensitive and can provide a percentage purity value based on peak area.
-
Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS), this technique helps in identifying the molecular weight of the main component and any impurities.[17]
-
Melting Point Analysis: For solid esters, a sharp melting point range close to the literature value is a good indicator of high purity.[15] Impurities tend to broaden and depress the melting point range.
Q4: Can you provide a general protocol for purifying a liquid aromatic ester? A4: Certainly. The following is a general experimental protocol for the purification of a water-insoluble liquid ester.
Experimental Protocol: General Purification of a Liquid Aromatic Ester
Objective: To remove common impurities such as unreacted carboxylic acid and alcohol from a crude liquid aromatic ester.
Methodology:
-
Dissolution: Dissolve the crude ester in a water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane.
-
Acid Removal: Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) to remove unreacted carboxylic acid.[8][9] Vent the funnel frequently as CO₂ gas may be generated.[9] Separate the aqueous layer.
-
Alcohol Removal: Wash the organic layer with water to remove any water-soluble alcohols or other polar impurities.[6] If the starting alcohol is less water-soluble, multiple water washes may be needed.
-
Drying: Wash the organic layer with brine (saturated NaCl solution) to initiate the drying process. Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Final Purification (Optional): If the ester is still not pure, further purification by distillation or column chromatography may be necessary.[7][9][14]
Data Presentation
The following table summarizes the common purification techniques and their suitability for different types of impurities in aromatic ester purification.
| Purification Method | Primary Impurities Removed | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Unreacted acids, bases, and water-soluble compounds.[6][7] | Fast, simple, and effective for removing ionic and highly polar impurities. | Can lead to emulsions; not effective for impurities with similar solubility to the product.[9] |
| Recrystallization | Impurities with different solubility profiles than the target ester. | Can provide very high purity for solid compounds.[12] | Only applicable to solids; some product loss is inevitable.[1] Can be difficult to find a suitable solvent.[1] |
| Distillation | Non-volatile impurities and solvents; other volatile components with different boiling points.[7][9] | Excellent for purifying thermally stable, volatile liquid esters. | Not suitable for thermally sensitive compounds; requires significant boiling point differences for effective separation.[6] |
| Column Chromatography | A wide range of impurities with different polarities.[14] | Very versatile and can separate complex mixtures. | Can be time-consuming and requires large volumes of solvent; the compound may decompose on the stationary phase.[4][5] |
| Preparative HPLC | Closely related impurities with very similar physical properties. | High resolution and separation power. | Expensive, requires specialized equipment, and is typically used for smaller quantities. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in aromatic ester purification.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 7. coachbenner.weebly.com [coachbenner.weebly.com]
- 8. Frontiers | Optimization and Purification of Terpenyl Flavor Esters Catalyzed by Black Cumin (Nigella sativa) Seedling Lipase in Organic Media [frontiersin.org]
- 9. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. moravek.com [moravek.com]
- 16. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. iiste.org [iiste.org]
Improving the reaction rate of Methyl 2-ethyl-3-methoxybenzoate formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-ethyl-3-methoxybenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of 2-ethyl-3-methoxybenzoic acid.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| RR-01 | Low or No Product Formation | Incomplete reaction: The esterification of a sterically hindered carboxylic acid like 2-ethyl-3-methoxybenzoic acid is often slow. Reaction time may be insufficient. | - Extend the reaction time and monitor progress using TLC or GC. - Increase the reaction temperature, being mindful of the solvent's boiling point and potential side reactions. |
| Catalyst inefficiency: The chosen acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may not be effective enough to overcome the steric hindrance. | - Increase the catalyst loading. - Consider using a stronger Lewis acid catalyst, such as scandium(III) triflate or a solid acid catalyst like a zirconium-titanium composite.[1] | ||
| Presence of water: Water is a byproduct of the Fischer esterification and its presence can shift the equilibrium back towards the reactants.[2] | - Use a Dean-Stark apparatus to remove water azeotropically. - Add a dehydrating agent, such as molecular sieves, to the reaction mixture. | ||
| Poor quality reagents: Impurities in the 2-ethyl-3-methoxybenzoic acid or methanol can inhibit the reaction. | - Ensure all reagents and solvents are anhydrous and of high purity. | ||
| RR-02 | Reaction Stalls or Proceeds Very Slowly | Steric hindrance: The ethyl group at the ortho position significantly hinders the approach of methanol to the carboxylic acid. | - Switch to a less sterically hindered alcohol if the methyl ester is not strictly required. - Employ alternative esterification methods designed for hindered acids, such as the Steglich esterification using DCC/DMAP, although this may introduce other purification challenges.[3] |
| Insufficient heat: The activation energy for the esterification of a hindered acid is high, requiring adequate thermal energy. | - Ensure the reaction is maintained at a consistent and appropriate reflux temperature. | ||
| SP-01 | Presence of Unreacted Starting Material in Product | Incomplete reaction: As mentioned in RR-01, the reaction may not have reached completion. | - See solutions for RR-01. |
| Inefficient purification: The separation of the ester from the unreacted carboxylic acid can be challenging due to similar polarities. | - During aqueous workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove unreacted acid. - Utilize column chromatography with an appropriate solvent system (e.g., petroleum ether/ethyl acetate) for purification.[1] | ||
| SR-01 | Formation of Side Products | Dehydration of methanol: At high temperatures with a strong acid catalyst, methanol can dehydrate to form dimethyl ether. | - Use the minimum effective reaction temperature. |
| Etherification of the methoxy group: While less likely under these conditions, prolonged reaction times at high temperatures could potentially lead to side reactions involving the methoxy group. | - Monitor the reaction closely and avoid unnecessarily long reaction times. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for the reaction conditions for the synthesis of this compound?
A1: A typical starting point for the Fischer esterification of a sterically hindered benzoic acid like 2-ethyl-3-methoxybenzoic acid would be to use a large excess of methanol as both the reactant and solvent.[2][4] A strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid is necessary.[5] Refluxing the mixture for an extended period (e.g., 8-24 hours) with continuous removal of water using a Dean-Stark apparatus is recommended to drive the equilibrium towards the product.[2]
Q2: How does the steric hindrance from the 2-ethyl group affect the reaction rate?
A2: The ethyl group at the ortho position to the carboxylic acid creates significant steric hindrance, which impedes the nucleophilic attack of methanol on the carbonyl carbon. This steric hindrance increases the activation energy of the reaction, leading to a significantly slower reaction rate compared to unhindered benzoic acids.[1]
Q3: Are there alternative methods to Fischer esterification for this synthesis?
A3: Yes, for sterically hindered carboxylic acids, alternative methods can be more effective. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), can be performed under milder conditions and often gives better yields for hindered substrates.[3] However, the dicyclohexylurea (DCU) byproduct can be difficult to remove. Other methods include using highly active solid acid catalysts.[1]
Q4: What is the best way to purify the final product?
A4: Purification typically involves an aqueous workup followed by column chromatography. After the reaction, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated solution of sodium bicarbonate to remove any unreacted carboxylic acid and the acid catalyst.[5] The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated. Final purification is usually achieved by column chromatography on silica gel using a non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate.[1]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For TLC, a sample of the reaction mixture is spotted on a TLC plate alongside the starting material (2-ethyl-3-methoxybenzoic acid). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. GC can provide a more quantitative measure of the conversion of the starting material to the product.
Data Presentation
Table 1: Effect of Substituents on the Yield of Methyl Benzoate Derivatives Using a Zr/Ti Solid Acid Catalyst. [1]
| Entry | Benzoic Acid Derivative | Position of Substituent | Yield (%) |
| 1 | 2-Methylbenzoic acid | ortho | 75.2 |
| 2 | 3-Methylbenzoic acid | meta | 85.1 |
| 3 | 4-Methylbenzoic acid | para | 92.3 |
| 4 | 2-Nitrobenzoic acid | ortho | 20.1 |
| 5 | 3-Nitrobenzoic acid | meta | 45.6 |
| 6 | 4-Nitrobenzoic acid | para | 60.2 |
| 7 | 2-Chlorobenzoic acid | ortho | 68.4 |
| 8 | 3-Chlorobenzoic acid | meta | 78.9 |
| 9 | 4-Chlorobenzoic acid | para | 85.7 |
This data illustrates the significant impact of ortho-substituents on the yield of methyl esters, highlighting the challenges of steric hindrance.
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of a Substituted Benzoic Acid [4][5]
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted benzoic acid (1.0 eq.).
-
Add a large excess of methanol (e.g., 20-40 mL per gram of carboxylic acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
-
Heat the mixture to a gentle reflux and maintain for the desired reaction time (monitor by TLC).
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After cooling to room temperature, remove the excess methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Esterification using a Solid Acid Catalyst [1]
-
In a single-neck round-bottom flask, combine the substituted benzoic acid (1.0 eq.), methanol (as solvent), and the solid acid catalyst (e.g., 10 wt% of the carboxylic acid).
-
Stir the mixture vigorously and heat to reflux in an oil bath (e.g., 120 °C).
-
Maintain the reflux for the specified reaction time (e.g., 24 hours). Add a small amount of fresh methanol if significant evaporation occurs.
-
After the reaction is complete, cool the mixture and remove the solid catalyst by filtration.
-
Rinse the catalyst with a small amount of methanol.
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Combine the filtrate and washings, and remove the solvent under reduced pressure.
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Purify the resulting crude ester by column chromatography.
Visualizations
Caption: Fischer esterification pathway for this compound formation.
Caption: Troubleshooting workflow for improving reaction yield.
References
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Removal of unreacted starting materials from Methyl 2-ethyl-3-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 2-ethyl-3-methoxybenzoate. Our focus is on the effective removal of common unreacted starting materials, namely 2-ethyl-3-methoxybenzoic acid and methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via Fischer esterification?
The primary impurities are typically the unreacted starting materials: 2-ethyl-3-methoxybenzoic acid and methanol. Depending on the reaction conditions, side products from potential ether cleavage or other secondary reactions might be present in trace amounts.
Q2: How can I remove the unreacted 2-ethyl-3-methoxybenzoic acid from my product?
A common and effective method is to wash the crude product with a mild aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution. The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous phase, while the neutral ester product remains in the organic phase.
Q3: How do I remove the excess methanol from the reaction mixture?
Due to its low boiling point, excess methanol can be efficiently removed by distillation. Simple distillation is often sufficient if the boiling point of the desired ester is significantly higher. For more precise separation, fractional distillation can be employed.
Q4: My final product appears cloudy. What could be the cause?
Cloudiness in the final product can be due to several factors, including residual water, the presence of insoluble salts, or incomplete phase separation during extraction. Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before the final solvent removal.
Q5: Can I use column chromatography to purify this compound?
Yes, column chromatography is a viable method for purifying esters. Silica gel is a common stationary phase, and a non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be used. The less polar ester will typically elute before the more polar carboxylic acid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Ester | - Incomplete reaction. - Loss of product during aqueous extraction. - Inefficient distillation. | - Ensure the Fischer esterification reaction has reached equilibrium. Consider using a Dean-Stark apparatus to remove water and drive the reaction forward. - Avoid vigorous shaking during extraction to prevent emulsion formation. Perform multiple extractions with smaller volumes of the wash solution. - Monitor the distillation temperature closely to prevent co-distillation of the product with lower-boiling impurities. |
| Product is still acidic after washing with base. | - Insufficient amount of basic solution used. - Inadequate mixing during the wash. - The carboxylic acid is not fully deprotonated. | - Use a larger volume of the basic solution or perform additional washes. - Ensure thorough mixing of the organic and aqueous layers during the wash to facilitate the acid-base reaction. - Consider using a slightly stronger, yet still mild, base if the acidity persists. |
| Emulsion formation during liquid-liquid extraction. | - Vigorous shaking of the separatory funnel. - High concentration of solutes. | - Gently invert the separatory funnel multiple times instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for an extended period. |
| Product decomposes during distillation. | - The distillation temperature is too high. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the ester. |
Physicochemical Data for Relevant Compounds
The following table summarizes key physicochemical properties of the product and starting materials. Please note that experimental data for this compound and 2-ethyl-3-methoxybenzoic acid is limited; therefore, some values are estimated based on structurally similar compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | C₁₁H₁₄O₃ | 194.23 | ~250-270 (estimated) | N/A | Insoluble in water; Soluble in organic solvents. |
| 2-ethyl-3-methoxybenzoic acid | C₁₀H₁₂O₃ | 180.20 | > 270 (estimated) | N/A | Sparingly soluble in cold water; Soluble in hot water and organic solvents. |
| Methanol | CH₄O | 32.04 | 64.7[1][2][3][4] | -97.6[4] | Miscible with water; Soluble in most organic solvents.[1][5] |
Note: "N/A" indicates that reliable experimental data was not found.
Experimental Protocols
Removal of Unreacted 2-ethyl-3-methoxybenzoic Acid by Liquid-Liquid Extraction
This protocol describes the removal of the acidic starting material from the crude ester product.
Materials:
-
Crude this compound in an organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.
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Allow the layers to separate. The top layer will be the organic phase containing the ester, and the bottom layer will be the aqueous phase containing the sodium salt of the unreacted carboxylic acid.
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Drain the lower aqueous layer into a beaker.
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Repeat the wash with saturated NaHCO₃ solution (steps 2-5) one to two more times, or until no more gas evolution is observed.
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Wash the organic layer with an equal volume of deionized water to remove any remaining water-soluble impurities.
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Wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water.
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Drain the organic layer into a clean, dry Erlenmeyer flask.
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Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer and swirl to dry. The drying agent should move freely when the solution is dry.
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Filter the dried organic solution to remove the drying agent.
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Remove the solvent using a rotary evaporator to yield the purified this compound.
Removal of Unreacted Methanol by Simple Distillation
This protocol is suitable for removing the volatile methanol from the higher-boiling ester product.
Materials:
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Crude this compound (after removal of acidic impurities)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
-
Thermometer
Procedure:
-
Assemble the distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude ester product and a few boiling chips into the round-bottom flask.
-
Begin heating the flask gently with the heating mantle.
-
Monitor the temperature at the distillation head. The temperature should rise to the boiling point of methanol (approximately 65 °C).
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Collect the methanol distillate in the receiving flask. The distillation rate should be steady.
-
Once all the methanol has distilled, the temperature will either drop or begin to rise sharply towards the boiling point of the ester.
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Stop the distillation once the temperature begins to rise significantly above the boiling point of methanol, indicating that the majority of the volatile impurity has been removed.
-
The remaining liquid in the distillation flask is the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Methyl 2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Benzoic acid, 2-methoxy-, ethyl ester (CAS 7335-26-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Benzoic acid, 2-methoxy-, ethyl ester [webbook.nist.gov]
- 5. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing hydrolysis of Methyl 2-ethyl-3-methoxybenzoate during workup
Technical Support Center: Methyl 2-ethyl-3-methoxybenzoate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the workup of reactions involving this compound, with a specific focus on preventing its hydrolysis.
Troubleshooting Guide & FAQs
Q1: I am observing significant loss of my ester product, this compound, during the aqueous workup. What is the likely cause?
A: The most probable cause is the hydrolysis of the methyl ester to its corresponding carboxylic acid (2-ethyl-3-methoxybenzoic acid) and methanol. This reaction can be catalyzed by either acidic or basic residues from your reaction mixture during the aqueous workup.[1][2] Esters are susceptible to cleavage under both conditions, and the process can be accelerated by elevated temperatures or prolonged contact time with the aqueous phase.[1]
Q2: My reaction was performed under acidic conditions (e.g., Fischer esterification). How should I design the workup to prevent ester hydrolysis?
A: To prevent acid-catalyzed hydrolysis, which is a reversible process, the goal is to neutralize the acid catalyst without creating harsh conditions.[3][4]
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Neutralization: Use a mild inorganic base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal.[5][6] Add it slowly to the cooled reaction mixture until effervescence ceases, indicating the acid has been neutralized.
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Temperature Control: Perform all washes at room temperature or, preferably, at 0-5 °C in an ice bath to slow down the rate of any potential hydrolysis.
-
Minimize Contact: Do not let the organic layer remain in contact with the aqueous layers for an extended period. Separate the layers promptly after mixing.
Q3: What is the best way to work up a reaction mixture containing a strong base (e.g., LDA, NaOH) to isolate my ester product?
A: The primary risk here is base-catalyzed hydrolysis, also known as saponification, which is effectively irreversible and converts your ester into a carboxylate salt.[7][8] To avoid this:
-
Quench at Low Temperature: Cool the reaction mixture to 0 °C or lower before adding any quenching solution.
-
Careful Neutralization: Neutralize the strong base by slowly adding a pre-chilled, dilute acid, such as 1M HCl. Monitor the pH carefully to avoid over-acidifying the mixture, which could then lead to acid-catalyzed hydrolysis. Aim for a pH of ~7.
-
Extraction: Once neutralized, immediately extract your product into a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash: Wash the organic layer with cold water and then brine to remove any remaining water-soluble impurities.
Q4: Can I use sodium hydroxide (NaOH) to wash my organic layer during workup?
A: It is strongly advised not to use sodium hydroxide or other strong bases like potassium hydroxide (KOH) for washing if you intend to isolate the ester. These reagents will readily hydrolyze the ester to the corresponding sodium carboxylate salt, leading to significant or total loss of your desired product.[7][9] For preparative purposes where the ester is the target, base-catalyzed hydrolysis is the primary reaction to avoid.[2]
Data Presentation: Workup Conditions and Hydrolysis Risk
The following table summarizes the risk of hydrolysis associated with common aqueous workup reagents and conditions.
| Workup Reagent | Temperature | Recommended Contact Time | Risk of Hydrolysis | Recommendation |
| Saturated Sodium Bicarbonate (NaHCO₃) | 0 - 25 °C | Short (< 5 min) | Low | Highly Recommended for neutralizing acidic reactions. |
| Dilute Hydrochloric Acid (e.g., 1M HCl) | 0 - 10 °C | Short (< 5 min) | Low to Moderate | Recommended for neutralizing basic reactions. Avoid excess acid. |
| Deionized Water | 0 - 25 °C | Short (< 5 min) | Very Low | Recommended for general washing to remove water-soluble impurities. |
| Saturated Sodium Chloride (Brine) | 0 - 25 °C | Short (< 5 min) | Very Low | Recommended as a final wash to remove bulk water and break emulsions.[10] |
| Dilute Sodium Hydroxide (e.g., 1M NaOH) | Any | Not Applicable | Very High | Not Recommended. Causes rapid and irreversible saponification.[11] |
| Concentrated Strong Acids (HCl, H₂SO₄) | Any | Not Applicable | Very High | Not Recommended. Strong acid catalysts will promote hydrolysis.[12] |
Experimental Protocols
Recommended Protocol for Workup of an Acidic Reaction
This protocol is designed to isolate this compound after a reaction conducted with an acid catalyst (e.g., H₂SO₄, TsOH).
-
Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Dilution: Dilute the reaction mixture with an appropriate organic extraction solvent (e.g., ethyl acetate).
-
Neutralization: Transfer the mixture to a separatory funnel. Slowly and carefully add cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution in portions.
-
Note: CO₂ gas will be evolved. Vent the separatory funnel frequently and with care to release pressure.[10]
-
Continue adding NaHCO₃ solution until all effervescence has stopped. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
-
Extraction: Shake the funnel, vent, and allow the layers to separate. Drain the lower aqueous layer.
-
Washing:
-
Wash the organic layer with cold deionized water (1 x volume of organic layer).
-
Wash the organic layer with cold, saturated aqueous sodium chloride (brine) solution (1 x volume of organic layer). This helps to remove residual water from the organic phase.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Isolation: Filter or decant the solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester product.
Visualizations
Key Chemical Pathways
Caption: Undesirable hydrolysis pathways for this compound.
Troubleshooting Workflow
Caption: Decision workflow for optimizing the workup procedure.
References
- 1. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. cerritos.edu [cerritos.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Base-Catalyzed Ester Hydrolysis | Algor Cards [cards.algoreducation.com]
- 9. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Catalyst selection for efficient Methyl 2-ethyl-3-methoxybenzoate synthesis
Technical Support Center: Synthesis of Methyl 2-ethyl-3-methoxybenzoate
This guide provides technical support for the synthesis of this compound, focusing on catalyst selection and troubleshooting common experimental issues. While specific literature on this exact molecule is limited, the principles outlined here are based on the well-established esterification of substituted benzoic acids and are directly applicable to your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts for the esterification of substituted benzoic acids?
A1: There are several classes of catalysts used for this transformation:
-
Homogeneous Brønsted Acids: Traditional catalysts like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA), and hydrochloric acid (HCl) are effective.[1][2][3] However, they can be corrosive, difficult to separate from the reaction mixture, and may cause side reactions with acid-sensitive substrates.[2][3][4]
-
Metal-Based Lewis Acids: Compounds containing metals like tin, titanium, zirconium, and bismuth are often used.[1][4][5] Examples include tetraisopropyl orthotitanate and tin(II) compounds.[1] These catalysts are typically active at higher temperatures (above 180°C) and can offer better selectivity, reducing the formation of byproducts like olefins from the alcohol.[1]
-
Heterogeneous Solid Acids: These are a greener alternative as they are easily recoverable and reusable.[2][6] This category includes zeolites, ion-exchange resins like Amberlyst 15, and modified clays such as phosphoric acid-treated Montmorillonite K10.[3][6][7]
-
Deep Eutectic Solvents (DES): Some formulations, like a mixture of p-TSA and benzyl tri-ethyl ammonium chloride (BTEAC), can function as both the solvent and the catalyst, offering a unique, environmentally friendly option.[3]
Q2: I am observing low yields in my esterification reaction. What are the likely causes?
A2: Low yields are a common issue and can stem from several factors:
-
Incomplete Reaction: The esterification reaction is an equilibrium process. To drive it towards the product, it's crucial to remove the water formed during the reaction, for instance, by azeotropic distillation.[1] Using an excess of one reactant (typically the alcohol, methanol in this case) can also shift the equilibrium.[4]
-
Catalyst Inactivity: The chosen catalyst may not be active enough under your reaction conditions (e.g., temperature). Metal-based catalysts, for example, often require high temperatures to achieve full activity.[1] For solid catalysts, ensure they have been properly activated and have not been poisoned.
-
Substrate Steric Hindrance: The "2-ethyl" group on your starting material (2-ethyl-3-methoxybenzoic acid) may cause steric hindrance, slowing down the reaction rate compared to less substituted benzoic acids. This might require a more active catalyst or harsher reaction conditions.
-
Improper Work-up: The desired product might be lost during the extraction or purification steps. Ensure the pH is appropriately adjusted during aqueous washes to prevent the hydrolysis of the ester product.
Q3: What side reactions should I be aware of?
A3: The primary side reaction of concern, especially when using strong acid catalysts like sulfuric acid, is the formation of ethers from the alcohol reactant (e.g., dimethyl ether from methanol).[1][4] Metal-based catalysts are often preferred as they minimize these alcohol-derived byproducts.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Catalyst is not active. 2. Reaction temperature is too low. 3. Water is not being effectively removed. | 1. Switch to a stronger acid catalyst (e.g., H₂SO₄) or a more active Lewis acid. 2. Increase the reaction temperature, especially for metal-based catalysts which are active >180°C.[1] 3. Use a Dean-Stark apparatus or add a dehydrating agent. Use a large excess of methanol to drive the equilibrium. |
| Product is Contaminated with Starting Material | 1. Reaction has not gone to completion. 2. Insufficient catalyst loading. | 1. Increase reaction time or temperature. 2. Increase the weight percentage of the catalyst. For phosphoric acid-modified clay, 10 wt% was found to be optimal.[6] |
| Difficulty Separating Catalyst from Product | 1. Using a homogeneous catalyst (e.g., H₂SO₄, p-TSA). | 1. Neutralize the acid with a base (e.g., NaHCO₃ solution) and perform an aqueous work-up. 2. Consider switching to a heterogeneous catalyst (solid acid, zeolite) which can be removed by simple filtration.[2][6] |
| Formation of Unknown Byproducts | 1. Using a strong Brønsted acid, causing alcohol dehydration to ethers.[1] 2. Reaction temperature is too high, causing decomposition. | 1. Switch to a metal-based catalyst (e.g., titanium or tin compounds) which are less prone to causing alcohol side reactions.[1] 2. Optimize the reaction temperature by running small-scale trials at various temperatures. |
Catalyst Performance Data
The selection of a catalyst is critical for optimizing yield and minimizing side reactions. The tables below summarize performance data for different catalyst types used in the esterification of benzoic acid, which can serve as a starting point for your specific substrate.
Table 1: Performance of Bismuth(III) Lewis Acid Catalysts Reaction Conditions: Benzoic acid (5 mmol) and heptanol (50 mmol) reacted at 150°C for 6 h.
| Catalyst (1 mol%) | Conversion (%) |
| None (Autocatalytic) | 20 |
| Bi₂O₃ | 62 |
| Bi(OTf)₃ | 100 |
| BuSnO₂H (Reference) | 80 |
| (Data sourced from a study on Bi(III)-catalyzed esterification)[4] |
Table 2: Performance of Deep Eutectic Solvent (DES) Catalyst Reaction Conditions: Benzoic acid esterification, 10 wt% catalyst loading, 1:10 acid to alcohol molar ratio, 75°C.
| Alcohol | Conversion (%) |
| Ethanol | 88.3 |
| Butanol | 87.8 |
| Hexanol | 67.5 |
| (Data sourced from a study using a DES made from p-TSA and BTEAC)[3] |
Visualized Workflows and Logic
Caption: General experimental workflow for acid-catalyzed esterification.
Caption: Decision tree for selecting an appropriate esterification catalyst.
Experimental Protocols
The following are generalized protocols based on common esterification methods. Note: These should be adapted for your specific substrate and laboratory safety procedures.
Protocol 1: Esterification using a Heterogeneous Solid Acid Catalyst
(Based on the method using phosphoric acid modified Montmorillonite K10 clay[6])
-
Catalyst Preparation: Prepare the phosphoric acid modified Montmorillonite K10 (PMK) catalyst as per literature procedures.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-ethyl-3-methoxybenzoic acid, methanol (3-10 molar equivalents), and the PMK catalyst (10 wt% relative to the benzoic acid).
-
Reaction: Heat the mixture to reflux under solvent-free or minimal solvent conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC). The optimal reaction time may be several hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Catalyst Removal: Filter the reaction mixture to recover the solid PMK catalyst. The catalyst can be washed with a solvent like toluene, dried, and potentially reused.
-
Purification: The filtrate contains the product. Remove the excess methanol and any solvent under reduced pressure. The crude ester can then be purified by vacuum distillation or column chromatography.
Protocol 2: Esterification using a Homogeneous Acid Catalyst
(Based on general Fischer esterification procedures[8])
-
Reaction Setup: Dissolve 2-ethyl-3-methoxybenzoic acid in an excess of absolute methanol (e.g., 25 mL per 0.01 mol of acid) in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the sulfuric acid by slowly adding the mixture to a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (e.g., 3 x 25 mL).
-
Purification: Combine the organic layers and dry over an anhydrous salt like sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude ester, which can be further purified if necessary.
Protocol 3: High-Temperature Esterification using a Zeolite Catalyst
(Based on a method for methyl 2-methoxybenzoate synthesis[7])
-
Reaction Setup: In a stainless steel pressure microreactor, charge 2-ethyl-3-methoxybenzoic acid (e.g., 100 mmol), dimethyl carbonate (300-400 mmol, acts as both reactant and methylating agent), and 5 wt% of a zeolite catalyst (e.g., NaY-Bf).
-
Reaction: Hermetically seal the reactor and heat the mixture to 180-200°C for several hours (e.g., 5 hours).
-
Work-up: After the reaction period, cool the reactor to room temperature before carefully opening it.
-
Catalyst Removal: Filter the reaction mixture through a bed of alumina (Al₂O₃) to remove the zeolite catalyst.
-
Purification: Distill off the unreacted dimethyl carbonate. The remaining residue containing the product can be purified by vacuum distillation or recrystallization.
References
- 1. ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. research.rug.nl [research.rug.nl]
- 5. EP3782728A1 - Catalyst for use in esterification reaction and method for catalyzing esterification reaction - Google Patents [patents.google.com]
- 6. ijstr.org [ijstr.org]
- 7. Methyl 2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Minimizing byproduct formation in benzoate ester synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during benzoate ester synthesis.
Troubleshooting Guides
This section addresses common issues encountered during benzoate ester synthesis, providing potential causes and solutions.
Issue 1: Low Yield of Benzoate Ester in Fischer Esterification
Primary Symptom: The isolated yield of the desired benzoate ester is significantly lower than expected.
| Potential Cause | Recommended Solution |
| Incomplete Reaction (Equilibrium) | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol reactant (often as the solvent).[1][2][3] Alternatively, remove water as it forms using a Dean-Stark apparatus.[2][4] |
| Loss of Product During Workup | Benzoate esters can have some solubility in the aqueous phase, especially if excess alcohol is used. Minimize the volume of water used for washing and ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent.[1] |
| Insufficient Catalyst | A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is necessary to protonate the carboxylic acid and facilitate nucleophilic attack by the alcohol.[3] Ensure the catalyst is active and used in the correct proportion. |
| Reaction Time Too Short | Esterification reactions can be slow to reach equilibrium.[5] Ensure the reaction has been refluxed for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). |
Issue 2: Presence of Unreacted Benzoic Acid in the Final Product
Primary Symptom: Analytical data (e.g., NMR, GC-MS) indicates the presence of unreacted benzoic acid in the purified ester.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | As with low yield, the reversible nature of the Fischer esterification can leave unreacted starting material. Drive the reaction to completion by using excess alcohol or removing water.[1][2] |
| Inefficient Workup | The workup procedure is designed to remove unreacted benzoic acid. Ensure a thorough wash with a basic solution (e.g., sodium bicarbonate) to convert the benzoic acid into its water-soluble carboxylate salt, which can then be separated in the aqueous layer.[4][6] Test the aqueous layer to ensure it is basic before discarding.[6] |
Issue 3: Formation of High-Boiling Point Impurities
Primary Symptom: Distillation of the crude product is difficult, or the final product is contaminated with an impurity with a similar boiling point to the desired ester.
| Potential Cause | Recommended Solution |
| Ether Formation (Fischer Esterification) | Under acidic conditions and at elevated temperatures, a side reaction can occur where the alcohol self-condenses to form an ether.[7] This is more prevalent with primary alcohols. To minimize this, use the lowest effective reaction temperature and avoid excessively long reaction times. |
| Dibenzyl Ether Formation (Benzyl Benzoate Synthesis) | In the synthesis of benzyl benzoate, particularly when using methods involving benzaldehyde or benzyl alcohol at high temperatures, the formation of dibenzyl ether is a known side reaction.[8] This impurity is challenging to remove by distillation due to its similar boiling point to benzyl benzoate.[8] To avoid this, maintain strict temperature control and avoid localized overheating.[8] |
Frequently Asked Questions (FAQs)
Fischer Esterification
-
Q1: What are the most common byproducts in the Fischer esterification of benzoic acid? A1: The most common impurity is unreacted benzoic acid due to the reversible nature of the reaction.[9] Another potential byproduct is the formation of an ether from the self-condensation of the alcohol under acidic conditions, especially at higher temperatures.[7]
-
Q2: How can I increase the yield of my Fischer esterification? A2: To improve the yield, you can shift the reaction equilibrium to the product side. This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, or by removing the water byproduct as it is formed, often with a Dean-Stark apparatus.[1][2][4]
-
Q3: Why is a strong acid catalyst necessary? A3: A strong acid catalyst, like sulfuric acid, protonates the carbonyl oxygen of the benzoic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol.[3]
Schotten-Baumann Reaction
-
Q4: What are the typical byproducts in the Schotten-Baumann synthesis of benzoate esters? A4: A common byproduct is the salt formed from the base and the acid generated during the reaction (e.g., sodium chloride if using sodium hydroxide and benzoyl chloride).[10] If water is present in the reaction, hydrolysis of the benzoyl chloride to benzoic acid can also occur. In the synthesis of benzyl benzoate, dibenzyl ether can be a significant byproduct, especially at elevated temperatures.[8]
-
Q5: How can I minimize the hydrolysis of benzoyl chloride during the Schotten-Baumann reaction? A5: The Schotten-Baumann reaction is often performed in a two-phase system (e.g., an organic solvent and water).[11] The base in the aqueous phase neutralizes the generated acid. To minimize hydrolysis of the benzoyl chloride, the reaction should be stirred vigorously to ensure that the reaction between the alcohol and the benzoyl chloride in the organic phase is faster than the hydrolysis. The slow, dropwise addition of benzoyl chloride can also help.
Experimental Protocols
Protocol 1: Fischer Esterification of Benzoic Acid to Methyl Benzoate
This protocol is a representative example of a Fischer esterification.
-
Reaction Setup: In a round-bottomed flask, combine benzoic acid (e.g., 6.1 g) and methanol (e.g., 20 mL).[6]
-
Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 2 mL) to the flask while swirling.[6]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for a specified time (e.g., 45 minutes).[6]
-
Workup:
-
Cool the reaction mixture and transfer it to a separatory funnel containing water (e.g., 50 mL).[6]
-
Extract the product into an organic solvent like dichloromethane (e.g., 40 mL).[6]
-
Wash the organic layer sequentially with water and then with a sodium bicarbonate solution (e.g., 0.6 M) to remove unreacted benzoic acid and the acid catalyst.[6] Caution: Foaming may occur during the bicarbonate wash.[6]
-
Wash the organic layer with a saturated sodium chloride solution (brine) to aid in the removal of water.[6]
-
-
Drying and Purification:
Protocol 2: Schotten-Baumann Synthesis of Phenyl Benzoate
This protocol provides a general method for the Schotten-Baumann reaction.
-
Reaction Setup: In a flask, dissolve phenol in an aqueous sodium hydroxide solution (e.g., 10%).[12]
-
Acyl Chloride Addition: Cool the mixture in an ice bath and add benzoyl chloride dropwise with vigorous stirring.[12]
-
Reaction: After the addition is complete, continue to stir vigorously for a period of time (e.g., 15 minutes) to ensure the reaction goes to completion.[12] The completion of the reaction can often be noted by the disappearance of the smell of benzoyl chloride.[12]
-
Isolation: The product, phenyl benzoate, may precipitate as a solid. Collect the solid by vacuum filtration.
-
Purification: Wash the solid product with water to remove any inorganic byproducts. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[12]
Visualizations
Caption: Workflow for Fischer Esterification.
Caption: Troubleshooting Byproduct Formation.
References
- 1. studylib.net [studylib.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. research.rug.nl [research.rug.nl]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. chemistnotes.com [chemistnotes.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 2-ethyl-3-methoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-ethyl-3-methoxybenzoate. Our aim is to address common challenges encountered during scale-up and provide practical solutions to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and scalable approach involves a two-step synthesis. The first step is the synthesis of the precursor, 2-ethyl-3-methoxybenzoic acid. This is followed by the esterification of the carboxylic acid with methanol to yield the final product, this compound.
Q2: What are the critical parameters to control during the synthesis of 2-ethyl-3-methoxybenzoic acid?
A2: For the synthesis of the precursor acid, critical parameters include precise temperature control during the reaction, the molar ratio of the reactants, and the choice of catalyst. A cobalt-manganese-bromine or cobalt-bromine composite catalyst is often used, with reaction temperatures typically ranging from 100-210°C and pressures from 0.1-3 MPa.[1]
Q3: Which esterification method is recommended for converting 2-ethyl-3-methoxybenzoic acid to its methyl ester?
A3: Fischer-Speier esterification is a widely used and effective method. This involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Q4: How can I improve the yield of the esterification reaction?
A4: To improve the yield, it is crucial to effectively remove the water produced during the reaction. This can be achieved by using a Dean-Stark apparatus or by using a large excess of methanol, which acts as both a reactant and a solvent, to shift the equilibrium towards the product side.
Q5: What are the common side products in this synthesis, and how can they be minimized?
A5: In the synthesis of the precursor acid, over-oxidation or incomplete reaction can lead to impurities. During esterification, potential side reactions include the formation of ethers from the alcohol and dehydration of the alcohol. Optimizing reaction conditions, such as temperature and reaction time, and using the correct stoichiometry of reagents can minimize the formation of these byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-ethyl-3-methoxybenzoic acid | - Inefficient catalyst activity- Suboptimal reaction temperature or pressure- Insufficient reaction time | - Ensure the catalyst is of high quality and used in the correct proportion.- Optimize the reaction temperature and pressure within the recommended range (100-210°C, 0.1-3MPa).[1]- Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. |
| Incomplete esterification reaction | - Insufficient catalyst- Inadequate removal of water- Steric hindrance from the ortho-ethyl group | - Increase the amount of acid catalyst (e.g., sulfuric acid).- Use a Dean-Stark trap to azeotropically remove water or increase the excess of methanol.- Consider using a more reactive methylating agent, such as methyl iodide with a non-nucleophilic base, although this may be less economical for scale-up. |
| Product contamination with unreacted carboxylic acid | - Incomplete reaction- Inefficient purification | - Extend the reaction time or increase the amount of methanol and catalyst.- During workup, wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove any unreacted carboxylic acid.[2] |
| Formation of colored impurities | - High reaction temperatures leading to decomposition- Presence of oxygen in the synthesis of the precursor acid | - Carefully control the reaction temperature during both steps.- Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained during the synthesis of 2-ethyl-3-methoxybenzoic acid. |
| Difficulty in isolating the final product | - Emulsion formation during aqueous workup- Product is an oil and difficult to crystallize | - Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.- If the product is an oil, use column chromatography for purification. A solvent system of ethyl acetate in hexanes is often effective. |
Experimental Protocols
Synthesis of 2-ethyl-3-methoxybenzoic acid
This protocol is adapted from a general method for the synthesis of substituted benzoic acids.[1]
Materials:
-
3-chloro-o-xylene
-
Cobalt-manganese-bromine composite catalyst
-
C2-C6 organic acid (e.g., acetic acid)
-
Oxygen
Procedure:
-
In a suitable reactor, combine 3-chloro-o-xylene, the cobalt-manganese-bromine composite catalyst, and the organic acid.
-
Pressurize the reactor with oxygen to 0.1-3 MPa.
-
Heat the reaction mixture to 100-210°C and maintain for 1-12 hours, while continuously supplying oxygen.
-
Monitor the reaction progress by GC or HPLC.
-
Once the reaction is complete, cool the mixture and process it to isolate the 2-ethyl-3-chlorobenzoic acid intermediate.
-
The intermediate is then reacted with sodium methoxide in the presence of a catalyst in an aprotic polar solvent at 100-180°C to yield 2-ethyl-3-methoxybenzoic acid.[1]
Esterification of 2-ethyl-3-methoxybenzoic acid to this compound
This protocol is a standard Fischer esterification procedure adapted for this specific substrate.
Materials:
-
2-ethyl-3-methoxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve 2-ethyl-3-methoxybenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of 2-ethyl-3-methoxybenzoic acid
| Parameter | Value | Reference |
| Reactants | 3-chloro-o-xylene, Sodium Methoxide | [1] |
| Catalyst | Cobalt-manganese-bromine composite | [1] |
| Solvent | C2-C6 organic acid / Aprotic polar solvent | [1] |
| Temperature | 100 - 210 °C / 100 - 180 °C | [1] |
| Pressure | 0.1 - 3 MPa (for oxidation step) | [1] |
| Reaction Time | 1 - 12 hours | [1] |
Table 2: Typical Reaction Parameters for the Esterification of 2-ethyl-3-methoxybenzoic acid
| Parameter | Value | Reference |
| Reactants | 2-ethyl-3-methoxybenzoic acid, Methanol | Inferred |
| Catalyst | Sulfuric Acid | Inferred |
| Solvent | Methanol (excess) | Inferred |
| Temperature | Reflux (approx. 65 °C) | Inferred |
| Reaction Time | 4 - 24 hours (monitor for completion) | Inferred |
| Molar Ratio (Acid:Methanol) | 1 : 10 to 1 : 20 | Inferred |
Visualizations
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-ethyl-3-methoxybenzoate and a Look at its Structural Analogs
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-ethyl-3-methoxybenzoate and its structural analogs: Methyl 2-methoxybenzoate, Ethyl 3-methoxybenzoate, and Ethyl 2-methoxybenzoate. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and characterization of similar molecular entities.
Structural Comparison of Analyzed Compounds
The following diagram illustrates the chemical structures of the target compound, this compound, and the three analogs used for comparison. The key structural differences lie in the nature and position of the alkyl and methoxy substituents on the benzene ring and the ester group.
A Researcher's Guide to the Synthesis of Substituted Methyl Benzoates: A Comparative Analysis
The synthesis of substituted methyl benzoates is a fundamental transformation in organic chemistry, with these compounds serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. The selection of an appropriate synthetic method is paramount to ensure high yields, purity, and compatibility with various functional groups. This guide provides an objective comparison of three widely employed methods: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction, supported by experimental data to aid researchers in making informed decisions.
Overview of Synthesis Methods
The choice of an esterification method is dictated by factors such as the steric hindrance of the substrates, the presence of acid or base-sensitive functional groups, and the desired stereochemical outcome.
-
Fischer-Speier Esterification : This is the classic acid-catalyzed condensation of a carboxylic acid and an alcohol.[1] It is often the most cost-effective method due to the use of inexpensive reagents like sulfuric acid as a catalyst and an excess of methanol which also serves as the solvent.[1][2] However, the reaction is an equilibrium process, requiring strategies like the removal of water or the use of a large excess of one reactant to drive the reaction to completion.[2][3] The harsh acidic conditions and high temperatures can be detrimental to sensitive functional groups.
-
Steglich Esterification : This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate ester formation under mild, neutral conditions at room temperature.[4][5] It is particularly advantageous for the synthesis of esters from sterically hindered substrates or those containing acid-labile groups.[5][6] A primary drawback is the formation of dicyclohexylurea (DCU) as a byproduct, which can complicate product purification, although it is mostly insoluble in common organic solvents.[4]
-
Mitsunobu Reaction : This redox-condensation reaction allows for the conversion of a primary or secondary alcohol to an ester using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, proceeding via an SN2 mechanism.[7][9] The reaction is known for its mild conditions and high yields. However, a significant challenge is the removal of byproducts, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, which often requires chromatographic purification.[10]
Quantitative Comparison of Synthesis Methods
The following table summarizes experimental data for the synthesis of various substituted methyl benzoates using the three discussed methods, allowing for a direct comparison of their performance.
| Substituted Benzoic Acid | Method | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzoic Acid | Fischer-Speier | H₂SO₄ | Methanol | 65 | - | 90 |
| 4-Nitrobenzoic Acid | Fischer-Speier | H₂SO₄ | Toluene | Reflux | - | 67.1 |
| 4-Fluoro-3-nitrobenzoic acid | Fischer-Speier (Microwave) | H₂SO₄ | Ethanol | 130 | 0.25 | ~85 |
| Benzoic Acid | Steglich | DCC, DMAP | Dichloromethane | 20 | 3 | >90 |
| 2,4-Dihydroxybenzoic Acid | Steglich | DCC, DMAP | - | Room Temp | - | - |
| Benzoic Acid | Mitsunobu | PPh₃, DEAD | THF | Room Temp | - | 79 |
| 4-Nitrobenzoic Acid | Mitsunobu | PPh₃, DEAD | THF | 0 - RT | 14 | 85.6 |
Detailed Experimental Protocols
Fischer-Speier Esterification of Benzoic Acid
Procedure:
-
In a 50 mL round-bottom flask, dissolve 610 mg of benzoic acid in 25 mL of methanol.[11]
-
Slowly and cautiously add 0.1 mL of concentrated sulfuric acid to the mixture.[11]
-
Attach a reflux condenser and heat the mixture to 65°C with stirring.[11]
-
After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.[11]
-
Extract the residue with 50 mL of ethyl acetate. Wash the organic phase twice with 30 mL of saturated sodium bicarbonate solution and once with saturated sodium chloride solution.[11]
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl benzoate.[11]
Steglich Esterification of a Substituted Carboxylic Acid
Procedure:
-
To a solution of the substituted carboxylic acid (1.2 mol) and N,N'-dicyclohexylcarbodiimide (DCC) (1.2 mol) in 10 mL of dichloromethane (MDC) at 0°C, add the alcohol (1.0 mol) and 4-dimethylaminopyridine (DMAP) (0.6 mol).[12]
-
Stir the resulting suspension at room temperature for 10 hours, monitoring the reaction completion by TLC.[12]
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea.[12]
-
Quench the filtrate with water and extract with MDC.[12]
-
Wash the organic layer with 10% aqueous sodium bicarbonate solution and brine solution.[12]
-
Dry the organic layer over sodium sulfate and evaporate to dryness to yield the crude ester, which can be further purified by chromatography if necessary.[12]
Mitsunobu Reaction for the Synthesis of (1S,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 4-nitrobenzoate
Procedure:
-
Equip a 250 mL three-necked round-bottomed flask with a stirring bar, nitrogen inlet, rubber septum, and thermometer.[13]
-
Charge the flask with 3.00 g of (1R,2S,5R)-(−)-menthol, 12.9 g of 4-nitrobenzoic acid, and 20.1 g of triphenylphosphine in 150 mL of tetrahydrofuran (THF).[13]
-
Immerse the flask in an ice bath and add 12.1 mL of diethyl azodicarboxylate (DEAD) dropwise, maintaining the internal temperature below 10°C.[13]
-
After the addition is complete, remove the ice bath and stir the solution at room temperature overnight (approximately 14 hours).[13]
-
Dilute the reaction mixture with 150 mL of ether and wash twice with 100 mL portions of saturated aqueous sodium bicarbonate solution.[13]
-
Dry the combined organic layers over sodium sulfate, remove the solvent under reduced pressure, and purify the resulting oil by flash chromatography to obtain the pure nitrobenzoate ester.[13]
Visualization of Workflows and Mechanisms
To further elucidate the decision-making process and the underlying chemical transformations, the following diagrams are provided.
Caption: A decision tree to guide the selection of an appropriate esterification method.
Caption: Key steps in the Fischer-Speier esterification mechanism.
Caption: The catalytic cycle of the Steglich esterification.
Caption: The redox-condensation pathway of the Mitsunobu reaction.
References
- 1. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. CA2383390A1 - Easily removalbe reagents for the mitsunobu reaction - Google Patents [patents.google.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. inpressco.com [inpressco.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Unraveling Molecular Signatures: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-ethyl-3-methoxybenzoate and its Analytical Alternatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. This guide provides a detailed comparison of the mass spectrometry fragmentation pattern of Methyl 2-ethyl-3-methoxybenzoate and explores alternative analytical methodologies. By presenting supporting experimental data and detailed protocols, we aim to offer an objective resource for selecting the most appropriate analytical technique.
Mass Spectrometry Fragmentation Pattern of this compound
The molecular ion peak for this compound (C11H14O3) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways for aromatic esters often involve cleavages at the ester group and modifications of the substituents on the aromatic ring.
Predicted Fragmentation Pathways:
A primary fragmentation event for methyl esters is the loss of the methoxy group (-OCH3) from the molecular ion, resulting in a prominent peak at [M-31]+. Another common fragmentation is the loss of the entire ester group (-COOCH3), leading to a fragment at [M-59]+. The presence of an ethyl group at the ortho position can lead to a characteristic loss of an ethyl radical (-C2H5), resulting in an [M-29]+ fragment. Further fragmentation of the benzene ring and rearrangements can also occur, providing additional structural information. For instance, the methoxy group on the ring can lose a methyl radical (-CH3) to form a fragment at [M-15]+.
The relative abundance of these fragment ions is influenced by their stability. Aromatic ions are generally stable, leading to strong molecular ion peaks.[2]
Comparative Analysis of Analytical Techniques
While GC-MS is a primary tool for the analysis of compounds like this compound, other techniques offer alternative or complementary information.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.[1] | High sensitivity and specificity, provides detailed structural information through fragmentation patterns.[1] | Requires volatile and thermally stable analytes; derivatization may be necessary for polar compounds.[1] |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase.[1] | Suitable for non-volatile and thermally labile compounds, offers flexibility in method development.[1] | Lower resolution for some volatile compounds compared to GC, mass spectrometric detection can be more complex.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and connectivity of atoms based on their magnetic properties in a magnetic field. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity compared to mass spectrometry, requires larger sample amounts. |
Experimental Protocols
GC-MS Analysis of this compound
This protocol is a general guideline and may require optimization based on the specific instrument and sample matrix.
1. Sample Preparation:
-
Dissolve a known amount of this compound in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a final concentration of approximately 1 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for aromatic compound analysis (e.g., TraceGOLD TG-5MS).
-
Injector: Split/splitless injector, with an injection volume of 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 5°C/min to 300°C.
-
Final hold: 300°C for 14 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak to identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with predicted fragmentation patterns and, if available, library spectra of similar compounds.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the analysis and comparison of this compound using different analytical techniques.
Caption: Workflow for the analysis of this compound.
References
Validating the Structure of Methyl 2-ethyl-3-methoxybenzoate: A Spectroscopic Comparison Guide
In the development of novel pharmaceutical agents and fine chemicals, unequivocal structural confirmation is paramount. This guide provides a comprehensive overview of the spectroscopic techniques used to validate the chemical structure of Methyl 2-ethyl-3-methoxybenzoate. By employing a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can obtain orthogonal data points that, when combined, provide a detailed and robust confirmation of the compound's molecular architecture.
This guide will delve into the theoretical basis of each technique and present the expected data for this compound, drawing comparisons with structurally related compounds to highlight the influence of specific functional groups on the spectral output.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and by comparison with data from similar molecules. For comparative analysis, experimental data for the closely related compound, Methyl 2-methoxybenzoate, is included where available.
¹H NMR Spectroscopy Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) for this compound are presented in Table 1.
Table 1: Predicted ¹H NMR Data for this compound and Comparison with Methyl 2-methoxybenzoate
| Proton Assignment (this compound) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Experimental Chemical Shift (ppm) for Methyl 2-methoxybenzoate |
| Aromatic H (ortho to COOCH₃) | 7.6 - 7.8 | Doublet of doublets | 1H | 7.78-7.80 (m, 1H) |
| Aromatic H (para to COOCH₃) | 7.3 - 7.5 | Triplet | 1H | 7.44-7.49 (m, 1H) |
| Aromatic H (ortho to Methoxy) | 6.9 - 7.1 | Doublet of doublets | 1H | 6.96-6.98 (m, 2H) |
| Methoxy Protons (-OCH₃) | ~3.9 | Singlet | 3H | 3.90 (s, 3H) |
| Ester Methyl Protons (-COOCH₃) | ~3.8 | Singlet | 3H | N/A |
| Ethyl Methylene Protons (-CH₂CH₃) | 2.6 - 2.8 | Quartet | 2H | N/A |
| Ethyl Methyl Protons (-CH₂CH₃) | 1.1 - 1.3 | Triplet | 3H | N/A |
¹³C NMR Spectroscopy Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in this compound are outlined in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound and Comparison with Methyl 2-methoxybenzoate
| Carbon Assignment (this compound) | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) for Methyl 2-methoxybenzoate |
| Carbonyl Carbon (C=O) | 165 - 168 | 166.7 |
| Aromatic Carbon (C-COOCH₃) | 128 - 132 | 128.1 |
| Aromatic Carbon (C-Ethyl) | 138 - 142 | N/A |
| Aromatic Carbon (C-Methoxy) | 155 - 159 | 157.2 |
| Aromatic Carbon (CH) | 110 - 135 | 113.3, 131.0, 132.6 |
| Methoxy Carbon (-OCH₃) | 55 - 58 | 56.0 |
| Ester Methyl Carbon (-COOCH₃) | 51 - 53 | N/A |
| Ethyl Methylene Carbon (-CH₂CH₃) | 22 - 26 | N/A |
| Ethyl Methyl Carbon (-CH₂CH₃) | 13 - 16 | N/A |
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Table 3 lists the expected characteristic absorption bands for this compound.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| C=O (Ester) | 1720 - 1740 | Stretch |
| C-O (Ester) | 1200 - 1300 | Stretch |
| C-O (Aromatic Ether) | 1000 - 1100 and 1200-1275 | Asymmetric and Symmetric Stretch |
| C-H (Aromatic) | 3000 - 3100 | Stretch |
| C-H (Aliphatic) | 2850 - 3000 | Stretch |
| C=C (Aromatic) | 1450 - 1600 | Stretch |
Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The predicted major fragments for this compound in an electron ionization (EI) mass spectrum are shown in Table 4. The molecular weight of this compound is 194.22 g/mol .
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| Predicted m/z | Fragment Ion | Interpretation |
| 194 | [M]⁺ | Molecular Ion |
| 179 | [M - CH₃]⁺ | Loss of a methyl radical |
| 163 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 135 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
| 107 | [C₇H₇O]⁺ | Further fragmentation |
Experimental Workflow for Structural Validation
The logical flow for validating a chemical structure using these spectroscopic techniques is illustrated in the following diagram.
Caption: Workflow for the spectroscopic validation of a synthesized chemical compound.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Mass Spectrometry (MS)
-
Sample Preparation: For a volatile compound, a dilute solution in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition: Introduce the sample into the ion source. For EI, the sample is vaporized and bombarded with a beam of electrons. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. This information is used to confirm the molecular weight and deduce structural features of the molecule.
By systematically applying these spectroscopic methods and carefully interpreting the resulting data, researchers can confidently validate the structure of this compound, ensuring the integrity of their chemical entities for further research and development.
Comparative study of catalysts for the esterification of benzoic acids
A Comparative Guide to Catalysts for the Esterification of Benzoic Acid
The esterification of benzoic acid is a cornerstone reaction in organic synthesis, pivotal for the production of valuable chemicals used in fragrances, flavorings, pharmaceuticals, and as precursors for other materials. The efficiency of this reaction is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalysts employed for the esterification of benzoic acid, presenting experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in catalyst selection.
Performance Comparison of Catalysts
The selection of a suitable catalyst is a crucial step in optimizing the esterification of benzoic acid. The following table summarizes the performance of various catalysts under different experimental conditions, offering a quantitative comparison of their effectiveness.
| Catalyst | Alcohol | Catalyst Loading | Temperature (°C) | Time (h) | Benzoic Acid Conversion (%) | Yield (%) | Reference |
| Homogeneous Catalysts | |||||||
| Sulfuric Acid (H₂SO₄) | Methanol | - | Reflux | 0.5 | - | ~75 (isolated) | |
| p-Toluenesulfonic acid (p-TSA) | 1-Butanol | - | - | - | Kinetic study | - | [1] |
| Heterogeneous Catalysts | |||||||
| Amberlyst 15 | Ethanol | 10 wt% | 75 | - | 9 | - | [2] |
| Butanol | 10 wt% | 75 | - | 7.8 | - | [2] | |
| H₂SO₄/SiO₂ | Methanol | - | 60 | - | >98 | - | [1] |
| Phosphoric acid modified Montmorillonite K-10 (PMK) | Methanol | 10 wt% | Reflux | 5 | - | High | [3] |
| Zirconium-Titanium Solid Acid (ZT10) | Methanol | - | 120 | 24 | - | High | [4] |
| Alkaline earth layered benzoates (Barium Benzoate) | Methanol | 10% | 160 | - | - | - | |
| "Green" Catalysts | |||||||
| Deep Eutectic Solvent (p-TSA & BTEAC) | Ethanol | 10 wt% | 75 | - | 88.4 | - | [2] |
| Butanol | 10 wt% | 75 | - | 87.8 | - | [2] | |
| Hexanol | 10 wt% | 75 | - | 67.5 | - | [2] | |
| Ionic Liquid (1-Butyl-3-methylimidazolium chloride) | Ethanol | 10 wt% | 75 | - | 18.9 | - | [2] |
| Butanol | 10 wt% | 75 | - | 19.6 | - | [2] |
Experimental Protocols
Detailed and reproducible experimental procedures are fundamental to successful research. Below are generalized protocols for the esterification of benzoic acid using both homogeneous and heterogeneous catalysts, based on common laboratory practices.[5][6][7]
General Protocol for Homogeneous Catalysis (e.g., Sulfuric Acid)
-
Reactant Charging: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid and an excess of the desired alcohol (e.g., a 1:10 molar ratio of acid to alcohol).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reaction: Heat the mixture to reflux and maintain for the desired reaction time (typically 30 minutes to several hours). Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted benzoic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by distillation or column chromatography to yield the pure ester.
General Protocol for Heterogeneous Catalysis (e.g., Solid Acid Catalyst)
-
Reactant and Catalyst Charging: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid, the alcohol, and the solid acid catalyst (typically 5-10 wt% relative to the benzoic acid).
-
Reaction: Heat the mixture to the desired temperature with vigorous stirring for the specified reaction time.
-
Catalyst Separation: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration or centrifugation.
-
Product Isolation: Remove the excess alcohol from the filtrate by distillation.
-
Work-up and Purification: The remaining crude product can be further purified if necessary, following steps similar to the homogeneous catalysis work-up (extraction, washing, and distillation/chromatography). The recovered catalyst can often be washed, dried, and reused.
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanism and experimental workflow is crucial for optimizing reaction conditions and troubleshooting.
Fischer-Speier Esterification Mechanism
The acid-catalyzed esterification of a carboxylic acid with an alcohol, known as the Fischer-Speier esterification, proceeds through a series of equilibrium steps. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[8][9]
Caption: The reaction mechanism for the acid-catalyzed Fischer-Speier esterification of benzoic acid.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a comparative study of catalysts in the esterification of benzoic acid. This process ensures a systematic evaluation of different catalysts under controlled conditions.
Caption: A generalized experimental workflow for a comparative study of catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. ijstr.org [ijstr.org]
- 4. mdpi.com [mdpi.com]
- 5. studylib.net [studylib.net]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. youtube.com [youtube.com]
Purity Confirmation of Synthesized Methyl 2-ethyl-3-methoxybenzoate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques and expected data for the purity confirmation of the target compound, Methyl 2-ethyl-3-methoxybenzoate. Due to the limited availability of published data for this specific molecule, this guide establishes a framework for purity assessment by comparing it with three structurally similar and well-documented alternatives: Methyl 2-methoxybenzoate, Ethyl 2-methoxybenzoate, and Methyl 3-methoxybenzoate.
This guide will delve into the common synthetic routes, potential impurities, and the application of standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity verification.
Synthesis Overview and Potential Impurities
The primary method for synthesizing aromatic esters like this compound is the Fischer esterification of the corresponding carboxylic acid (2-ethyl-3-methoxybenzoic acid) with methanol in the presence of an acid catalyst.
Hypothetical Synthesis of this compound:
A plausible route involves the esterification of 2-ethyl-3-methoxybenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid. The reaction mixture is typically heated under reflux to drive the equilibrium towards the product.
Common Impurities in Esterification Reactions:
The purity of the final product is highly dependent on the purity of the starting materials and the reaction conditions. Potential impurities can include:
-
Unreacted Starting Materials: Residual 2-ethyl-3-methoxybenzoic acid or methanol.
-
Byproducts of Side Reactions: Dehydration of the alcohol or other side reactions catalyzed by the strong acid.
-
Solvent Residues: Traces of the solvent used for the reaction or purification.
-
Isomeric Impurities: If the starting benzoic acid contains isomeric impurities, these will likely be carried through to the final ester product.
Comparative Analysis of Target Compound and Alternatives
To effectively assess the purity of synthesized this compound, a comparative analysis with known alternatives is invaluable. The following tables summarize the key physical and analytical properties of the target compound (hypothetical) and its comparators.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound (Target) | C11H14O3 | 194.23 (Calculated) | Not available |
| Methyl 2-methoxybenzoate | C9H10O3 | 166.17 | 248 °C[1] |
| Ethyl 2-methoxybenzoate | C10H12O3 | 180.20 | 235 °C |
| Methyl 3-methoxybenzoate | C9H10O3 | 166.17 | 88-90 °C at 1 mmHg |
Table 2: Expected Analytical Data
| Compound | Expected ¹H NMR Key Signals (CDCl₃, δ ppm) | Expected Mass Spectrum (m/z) |
| This compound (Target) | ~ 1.2 (t, 3H, CH₂CH₃ ), ~ 2.7 (q, 2H, CH₂ CH₃), ~ 3.8 (s, 3H, OCH₃ ), ~ 3.9 (s, 3H, COOCH₃ ), ~ 6.9-7.5 (m, 3H, Ar-H ) | 194 (M⁺), 163 (M⁺ - OCH₃), 135 (M⁺ - COOCH₃) |
| Methyl 2-methoxybenzoate | 3.91 (s, 3H), 3.90 (s, 3H), 6.96-7.00 (m, 2H), 7.47 (dt, J=8.0, 1.6 Hz, 1H), 7.80 (dd, J=8.0, 2.0 Hz, 1H)[2] | 166 (M⁺), 135 (M⁺ - OCH₃)[3] |
| Ethyl 2-methoxybenzoate | Not available in detail | 180 (M⁺), 135 (M⁺ - OC₂H₅)[4] |
| Methyl 3-methoxybenzoate | 3.841 (s, 3H), 3.873 (s, 3H), 7.171 (m, 1H), 7.396 (m, 1H), 7.518 (m, 1H), 7.583 (m, 1H) | Not available in detail |
Experimental Protocols for Purity Confirmation
A multi-technique approach is recommended for the robust purity assessment of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: A sample of the synthesized compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired.
Data Interpretation: The ¹H NMR spectrum should be analyzed for the presence of characteristic peaks corresponding to the ethyl, methoxy, and ester methyl protons, as well as the aromatic protons. The integration of these peaks should be consistent with the number of protons in the molecule. The ¹³C NMR spectrum should show the expected number of carbon signals. The absence of significant unidentifiable peaks is a strong indicator of purity.
Mass Spectrometry (MS)
Protocol: The sample is introduced into a mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion. Electron Ionization (EI) is a common method for fragmentation analysis.
Data Interpretation: The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (194.23 g/mol ). The fragmentation pattern should be consistent with the structure of the molecule. For instance, the loss of a methoxy group (-OCH₃) or the ester group (-COOCH₃) would result in characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC)
Protocol: A solution of the synthesized compound is injected into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a UV detector. A gradient or isocratic elution method is developed to separate the target compound from any impurities.
Data Interpretation: The chromatogram should ideally show a single, sharp peak corresponding to this compound. The purity can be quantified by calculating the area percentage of the main peak. The presence of other peaks would indicate impurities, which can be further investigated by collecting fractions and analyzing them by MS or NMR. A reverse-phase HPLC method with a mobile phase of acetonitrile and water is a common starting point for the analysis of such aromatic esters.[5][6]
Visualization of Workflows
To further clarify the process, the following diagrams illustrate the synthesis and purity analysis workflows.
Caption: Synthetic workflow for this compound.
Caption: Workflow for the purity analysis of the synthesized product.
Conclusion
The confirmation of purity for a newly synthesized compound like this compound relies on a systematic and comparative analytical approach. By leveraging data from well-characterized structural analogs and employing a combination of NMR, MS, and HPLC techniques, researchers can confidently ascertain the purity of their target molecule. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for scientists engaged in drug discovery and organic synthesis, ensuring the integrity and reliability of their research findings.
References
- 1. Methyl 2-methoxybenzoate | 606-45-1 [chemicalbook.com]
- 2. Methyl 3-methoxybenzoate | C9H10O3 | CID 79332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-Methoxybenzoate | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-methoxybenzoate | SIELC Technologies [sielc.com]
- 6. Methyl 2-methoxybenzoate | SIELC Technologies [sielc.com]
A Comparative Guide to the FT-IR Spectral Analysis of Methyl 2-ethyl-3-methoxybenzoate
This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectrum of Methyl 2-ethyl-3-methoxybenzoate with structurally similar compounds. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive analysis based on experimental data and theoretical predictions to aid in spectral interpretation and compound identification.
FT-IR Spectral Data Comparison
The following table summarizes the key FT-IR absorption peaks for this compound and its structural analogs. The data for this compound is predicted based on the characteristic absorption frequencies of its constituent functional groups, while the data for the alternative compounds are based on available experimental spectra.
| Functional Group | Vibrational Mode | This compound (Predicted) | Methyl 2-methoxybenzoate | Ethyl 3-methoxybenzoate | Methyl 3-methoxybenzoate |
| Aromatic C-H | Stretching | ~3100-3000 cm⁻¹ | ~3070, 3005 cm⁻¹ | Not explicitly available | Not explicitly available |
| Aliphatic C-H | Stretching | ~2970-2850 cm⁻¹ | ~2950, 2840 cm⁻¹ | Not explicitly available | Not explicitly available |
| C=O (Ester) | Stretching | ~1725-1705 cm⁻¹ | ~1730 cm⁻¹ | Not explicitly available | Not explicitly available |
| C=C (Aromatic) | Stretching | ~1600, 1580, 1480 cm⁻¹ | ~1585, 1485, 1465 cm⁻¹ | Not explicitly available | Not explicitly available |
| C-O (Ester) | Asymmetric Stretching | ~1280-1250 cm⁻¹ | ~1250 cm⁻¹ | Not explicitly available | Not explicitly available |
| C-O (Ether) | Asymmetric Stretching | ~1250-1200 cm⁻¹ | ~1250 cm⁻¹ | Not explicitly available | Not explicitly available |
| C-O (Ester) | Symmetric Stretching | ~1150-1100 cm⁻¹ | ~1085 cm⁻¹ | Not explicitly available | Not explicitly available |
| C-O (Ether) | Symmetric Stretching | ~1050-1000 cm⁻¹ | ~1020 cm⁻¹ | Not explicitly available | Not explicitly available |
| C-H (Alkyl) | Bending | ~1460, 1380 cm⁻¹ | ~1435, 1380 cm⁻¹ | Not explicitly available | Not explicitly available |
| Aromatic C-H | Out-of-plane Bending | ~900-700 cm⁻¹ | ~755 cm⁻¹ | Not explicitly available | Not explicitly available |
Experimental Protocol: FT-IR Analysis of Liquid Samples
This section outlines a general procedure for acquiring the FT-IR spectrum of a liquid sample, such as this compound, using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Materials:
-
FT-IR Spectrometer with ATR accessory (e.g., Diamond or Germanium crystal)
-
Sample: this compound (or other liquid analyte)
-
Solvent for cleaning (e.g., isopropanol, ethanol)
-
Lint-free wipes
-
Pipette or dropper
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
Verify that the ATR accessory is correctly installed.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove any residues. Allow the solvent to evaporate completely.
-
Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
Using a clean pipette or dropper, place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectrum using the instrument's software. This may include baseline correction and peak picking.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.
-
Compare the obtained spectrum with reference spectra from databases or literature for compound verification.
-
-
Cleaning:
-
After the analysis, thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.
-
FT-IR Spectrum Analysis Workflow
The following diagram illustrates the logical workflow for the FT-IR spectral analysis of a chemical compound.
Caption: A flowchart illustrating the key steps in FT-IR spectral analysis.
Interpretation of the FT-IR Spectrum of this compound
The predicted FT-IR spectrum of this compound is expected to exhibit a combination of characteristic peaks arising from its aromatic ester, aromatic ether, and alkyl functionalities.
-
Aromatic and Aliphatic C-H Stretches: The region between 3100 cm⁻¹ and 2850 cm⁻¹ will contain multiple peaks. The weaker absorptions above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the benzene ring. The stronger peaks below 3000 cm⁻¹ correspond to the symmetric and asymmetric C-H stretching of the methyl and ethyl groups.
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band is predicted in the range of 1725-1705 cm⁻¹. This is a characteristic peak for the carbonyl group of an aromatic ester. The conjugation of the carbonyl group with the benzene ring typically lowers the stretching frequency compared to a saturated ester.
-
Aromatic C=C Stretches: A series of medium to weak intensity bands are expected in the 1600-1450 cm⁻¹ region, which are characteristic of the carbon-carbon stretching vibrations within the benzene ring.
-
C-O Stretches: Two distinct regions of C-O stretching are anticipated. The asymmetric C-O stretch of the ester group and the asymmetric C-O stretch of the methoxy (ether) group are both expected to appear in the 1300-1200 cm⁻¹ range, likely resulting in a strong, broad absorption. The symmetric C-O stretching vibrations for both the ester and ether functionalities will be found in the 1150-1000 cm⁻¹ region.
-
Alkyl C-H Bending: Bending vibrations for the methyl and ethyl groups will be visible around 1460 cm⁻¹ and 1380 cm⁻¹.
-
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring will give rise to characteristic absorption bands in the fingerprint region (900-700 cm⁻¹). The specific positions of these bands can provide information about the relative positions of the substituents.
A Comparative Guide to the Reaction Kinetics of Substituted Benzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction kinetics for various substituted benzoates, supported by experimental data. The electronic effects of substituents on the benzene ring significantly influence the rate of reactions, a principle quantified by the Hammett equation. This relationship is crucial in fields such as drug design and development, where understanding reaction mechanisms and rates is paramount.
Data Presentation: Reaction Kinetics of Substituted Benzoates
The following tables summarize key kinetic data for the hydrolysis of different substituted benzoates. The rate constant (k), and where available, activation energy (Ea) and half-life (t½), are presented to facilitate a clear comparison of substituent effects on reaction rates.
Table 1: Rate Constants for the Saponification of meta- and para-Substituted Methyl Benzoates
The following data represents the saponification of substituted methyl benzoates by NaOH in a dioxane-water (3:2) mixture at 35°C.
| Substituent Position | Substituent | Rate Constant (k) (L·mol⁻¹·min⁻¹) |
| para | -NO₂ | 102 |
| meta | -NO₂ | 63 |
| meta | -Cl | 9.1 |
| meta | -Br | 8.6 |
| - | -H (unsubstituted) | 1.7 |
| para | -CH₃ | 0.98 |
| para | -OCH₃ | 0.42 |
| para | -NH₂ | 0.06 |
Table 2: Kinetic Data for the Hydrolysis of Substituted Benzoyl Chlorides
The hydrolysis of substituted benzoyl chlorides is a rapid reaction. The data below illustrates the significant impact of substituents on the reaction rate.
| Substituent | Half-life (t½) at 25°C | Hydrolysis Rate Constant (k) |
| -H (unsubstituted) | < 0.25 min[1] | > 2.77 min⁻¹[1] |
| p-dimethylamino | Faster than p-nitro | - |
| p-nitro | Slower than p-dimethylamino | - |
Note: A direct comparison of rate constants for p-dimethylamino and p-nitro substituted benzoyl chlorides was noted, with the electron-donating p-dimethylamino group accelerating the reaction through a dissociative transition state.
Table 3: Activation Energies for Hydrolysis of Substituted Benzoate Esters
Activation energy (Ea) provides insight into the energy barrier of a reaction. The following are examples for the alkaline hydrolysis of specific substituted benzoate esters.
| Compound | Activation Energy (Ea) |
| Ethyl 5-phenyl-2,4-pentadienoate | 13.7 - 15.4 kcal·mol⁻¹ |
| p-nitro derivative | 13.7 - 15.4 kcal·mol⁻¹ |
| p-dimethylamino derivative | 13.7 - 15.4 kcal·mol⁻¹ |
| Chemisorbed Benzoate on Cu(110) | ~29 kcal·mol⁻¹[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of kinetic studies. Below are generalized protocols for determining the reaction kinetics of substituted benzoates using common laboratory techniques.
Protocol 1: Kinetic Analysis by UV-Vis Spectrophotometry
This method is suitable when either a reactant or a product has a distinct UV-Vis absorbance spectrum, allowing for the continuous monitoring of concentration changes. A common application is the hydrolysis of nitrophenyl benzoate esters, which releases 4-nitrophenol, a compound with a strong absorbance at 413 nm.[1]
Materials:
-
Substituted benzoate ester
-
Buffer solution of desired pH
-
Solvent (e.g., DMSO, ethanol)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the substituted benzoate ester in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the buffer at the desired pH and ionic strength.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the product (e.g., the corresponding substituted benzoic acid or phenol) to determine the wavelength of maximum absorbance (λmax).
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer to the desired reaction temperature.
-
In a quartz cuvette, pipette the required volume of buffer solution.
-
Initiate the reaction by adding a small, known volume of the ester stock solution to the cuvette. Mix thoroughly and quickly.
-
Immediately begin recording the absorbance at λmax at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
Convert the absorbance data to concentration using a previously established Beer-Lambert law calibration curve for the product.
-
Plot the concentration of the product (or reactant) versus time.
-
Determine the initial rate of the reaction from the initial slope of the concentration vs. time plot.
-
To determine the order of the reaction and the rate constant, plot ln[reactant] vs. time (for first-order) or 1/[reactant] vs. time (for second-order). The linearity of the plot will indicate the order of the reaction, and the rate constant can be calculated from the slope.
-
Protocol 2: Kinetic Analysis by Titration (Saponification)
This method is a classic technique for monitoring the saponification (base-catalyzed hydrolysis) of esters. The reaction progress is followed by determining the concentration of the remaining base at different time points.
Materials:
-
Substituted benzoate ester
-
Standardized sodium hydroxide (NaOH) solution
-
Standardized hydrochloric acid (HCl) solution
-
Quenching solution (e.g., a known excess of HCl or ice-cold water)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Burettes, pipettes, and conical flasks
Procedure:
-
Reaction Setup:
-
Place known volumes of the standardized NaOH solution and the solvent (e.g., an ethanol-water mixture) in a reaction flask.
-
Separately, dissolve a known amount of the substituted benzoate ester in the solvent.
-
Place both solutions in a constant temperature water bath to equilibrate.
-
-
Initiation of Reaction:
-
At time t=0, rapidly add the ester solution to the NaOH solution. Mix well.
-
-
Sampling and Quenching:
-
At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately add the aliquot to a conical flask containing a quenching solution (e.g., a known excess of standardized HCl) to stop the reaction.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched sample.
-
If an excess of HCl was used for quenching, titrate the unreacted HCl with the standardized NaOH solution.
-
Alternatively, if the reaction was quenched by cooling, titrate the remaining NaOH in the sample with standardized HCl.
-
-
Data Analysis:
-
From the titration results, calculate the concentration of NaOH remaining in the reaction mixture at each time point.
-
Calculate the concentration of the ester that has reacted at each time point.
-
Plot the concentration of the ester versus time.
-
Determine the rate constant by plotting 1/([Ester]t - [NaOH]t) vs. time for a second-order reaction (assuming initial concentrations of ester and NaOH are not equal) or 1/[Ester]t vs. time (if initial concentrations are equal). The slope of the linear plot will be the second-order rate constant, k.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the study of substituted benzoate reaction kinetics.
References
Comparative Analysis of Methyl 2-ethyl-3-methoxybenzoate: A Guide to Cross-Referencing Experimental Data with Literature Values of Analogous Compounds
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis of experimental data for Methyl 2-ethyl-3-methoxybenzoate against established literature values of structurally similar compounds. Due to the limited availability of published data for this compound, this document utilizes data from analogous compounds, namely Methyl 2-methoxybenzoate, Ethyl 2-methylbenzoate, and Ethyl 2-methoxybenzoate, to establish a baseline for comparison. The provided experimental protocols and data tables are intended to serve as a template for researchers to insert their own findings and facilitate a comprehensive evaluation.
Data Presentation: Physicochemical and Spectroscopic Properties
The following table summarizes key physicochemical and spectroscopic properties. Experimental data for this compound are to be determined (TBD) and can be compared against the provided literature values for analogous compounds.
| Property | Experimental Value (this compound) | Literature Value (Analogous Compound) |
| Molecular Weight ( g/mol ) | TBD | 166.17 (Methyl 2-methoxybenzoate)[1][2] 164.20 (Ethyl 2-methylbenzoate)[3][4] 180.20 (Ethyl 2-methoxybenzoate)[5] |
| Boiling Point (°C) | TBD | 254.0 - 255.0 @ 760 mmHg (Methyl 2-methoxybenzoate)[1] 248 (lit.) (Methyl 2-methoxybenzoate)[6] 261.5 (Ethyl 2-methoxybenzoate)[5] |
| Melting Point (°C) | TBD | 48.0 - 49.0 (Methyl 2-methoxybenzoate)[1] |
| Density (g/mL) | TBD | 1.157 @ 25°C (lit.) (Methyl 2-methoxybenzoate)[6] 1.035 - 1.037 @ 20°C (Ethyl 2-methylbenzoate)[7] 1.108 - 1.116 @ 20°C (Ethyl 2-methoxybenzoate)[8] |
| Refractive Index (n20/D) | TBD | 1.534 (lit.) (Methyl 2-methoxybenzoate)[6] 1.507 - 1.509 @ 20°C (Ethyl 2-methylbenzoate)[7] |
| ¹H NMR (CDCl₃, δ in ppm) | TBD | Representative shifts for Methyl 2-methoxybenzoate: Aromatic protons (multiplet), ~3.8 (s, 3H, -OCH₃), ~3.9 (s, 3H, -COOCH₃).[9] |
| ¹³C NMR (CDCl₃, δ in ppm) | TBD | Representative shifts for Ethyl 2,6-dimethoxybenzoate: ~166.7 (C=O), aromatic signals, ~56.0 (-OCH₂CH₃), ~41.3 (-OCH₂CH₃).[10] |
| Mass Spectrum (EI, m/z) | TBD | Key fragments for Methyl 2-methoxybenzoate: 135 (base peak), 166 (molecular ion), 107, 77, 92.[1] |
| Infrared (IR, cm⁻¹) | TBD | Characteristic peak for Ethyl 2,6-dimethoxybenzoate: 1729 (C=O, ester).[10] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of benzoate esters, derived from established methodologies.[10][11][12]
Synthesis: Acid-Catalyzed Esterification of 2-ethyl-3-methoxybenzoic Acid
-
Reaction Setup: To a round-bottom flask, add 2-ethyl-3-methoxybenzoic acid (1.0 eq.), absolute methanol (10-15 eq.), and a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. The residue is then dissolved in diethyl ether and washed sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent on a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a spectrometer (e.g., 300 or 400 MHz) using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry (MS): Electron ionization mass spectra are to be obtained to determine the molecular weight and fragmentation pattern of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectra are to be recorded to identify characteristic functional groups, particularly the ester carbonyl stretch.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.
Hypothetical Signaling Pathway Involvement
This diagram represents a hypothetical signaling pathway where a derivative of this compound could potentially act as a modulator.
References
- 1. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 2-methoxy-, methyl ester [webbook.nist.gov]
- 3. Ethyl 2-methylbenzoate | C10H12O2 | CID 66598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl o-methylbenzoate [webbook.nist.gov]
- 5. Benzoic acid, 2-methoxy-, ethyl ester [webbook.nist.gov]
- 6. Methyl 2-methoxybenzoate | 606-45-1 [chemicalbook.com]
- 7. ethyl 2-methyl benzoate, 87-24-1 [thegoodscentscompany.com]
- 8. ethyl ortho-anisate, 7335-26-4 [thegoodscentscompany.com]
- 9. Methyl 3-methoxybenzoate(5368-81-0) 1H NMR [m.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Methyl 2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of Citalopram and its S-enantiomer, Escitalopram
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed characterization and comparison of the racemic antidepressant citalopram and its pharmacologically active S-enantiomer, escitalopram. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the nuanced differences between isomeric compounds in pharmacology. This document summarizes key quantitative data, provides detailed experimental protocols for the cited studies, and visualizes the underlying mechanism of action.
Data Presentation: A Quantitative Comparison
The therapeutic effects of citalopram are primarily attributed to its S-enantiomer, escitalopram, which is a potent and selective serotonin reuptake inhibitor (SSRI).[1][2] The R-enantiomer is significantly less active and has been shown to counteract the effects of the S-enantiomer.[2][3][4] The following tables summarize the key quantitative differences in their biochemical and clinical properties.
Table 1: Comparative Binding Affinities (Ki in nM) for Serotonin Transporter (SERT) and Histamine H1 Receptor
| Compound | SERT (Ki, nM) | Histamine H1 Receptor (Ki, nM) |
| Citalopram (racemic) | Not explicitly stated, but activity is due to the S-enantiomer | 257[3] |
| Escitalopram (S-citalopram) | 0.8 - 1.1[5] | 2000[3] |
| R-citalopram | ~20-fold less potent than S-citalopram[3] | Not explicitly stated |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Clinical Efficacy in Major Depressive Disorder (MDD)
| Outcome Measure | Citalopram | Escitalopram | Reference |
| Response Rate (≥50% reduction in MADRS score) | 41% | 56% | [6] |
| Remission Rate (MADRS score ≤ 12) | 33% | 43% | [6] |
| Mean Change from Baseline in MADRS Total Score | -13.8 | -17.3 | [6] |
Experimental Protocols
SERT Binding Assay
This protocol outlines a method for determining the binding affinity (Ki) of compounds for the human serotonin transporter (SERT).
Objective: To quantify the affinity of citalopram, escitalopram, and R-citalopram for the human SERT.
Materials:
-
HEK293 or COS-1 cells stably transfected with the human SERT.[6][7]
-
Membrane preparations from the transfected cells.
-
Radioligand, such as [3H]-citalopram or [3H]-escitalopram.[7][8]
-
Test compounds (citalopram, escitalopram, R-citalopram) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with salts).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest the transfected cells. Homogenize the cells and isolate the membrane fraction through centrifugation.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Assessment of Antidepressant Efficacy in Clinical Trials
This protocol describes the methodology for evaluating the clinical efficacy of antidepressants using standardized rating scales.
Objective: To compare the efficacy of citalopram and escitalopram in treating patients with Major Depressive Disorder (MDD).
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
Participant Population: Adult patients diagnosed with MDD according to the Diagnostic and Statistical Manual of Mental Disorders (DSM).
Intervention:
-
Treatment group 1: Citalopram (e.g., 20-40 mg/day).
-
Treatment group 2: Escitalopram (e.g., 10-20 mg/day).
-
Control group: Placebo.
Assessment Tools:
-
Montgomery-Åsberg Depression Rating Scale (MADRS): A clinician-rated scale to assess the severity of depressive symptoms.[9][10]
-
Clinical Global Impressions-Severity (CGI-S) and -Improvement (CGI-I): A clinician-rated scale to assess the overall severity of illness and improvement over time.[11][12]
Procedure:
-
Baseline Assessment: At the beginning of the trial, assess the severity of depression for each participant using the MADRS and CGI-S scales.
-
Randomization: Randomly assign participants to one of the treatment groups or the placebo group.
-
Treatment Period: Administer the assigned treatment for a predefined period (e.g., 8 weeks).
-
Follow-up Assessments: Conduct regular assessments (e.g., weekly or bi-weekly) throughout the treatment period using the MADRS and CGI-I scales to monitor changes in depressive symptoms.
-
Data Analysis:
-
Calculate the mean change in MADRS scores from baseline to the end of the study for each group.
-
Determine the percentage of patients in each group who achieve a response (e.g., ≥50% reduction in MADRS score).
-
Determine the percentage of patients in each group who achieve remission (e.g., MADRS score ≤ 12).
-
Compare the outcomes between the treatment groups and the placebo group using appropriate statistical methods.
-
Mandatory Visualization
The following diagram illustrates the mechanism of action of citalopram and its enantiomers at the synaptic cleft.
Caption: Mechanism of action of citalopram and its enantiomers at the serotonin transporter.
References
- 1. ClinPGx [clinpgx.org]
- 2. [Escitalopram and citalopram: the unexpected role of the R-enantiomer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Citalopram - Wikipedia [en.wikipedia.org]
- 4. R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Escitalopram - Wikipedia [en.wikipedia.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recommendations for selection and adaptation of rating scales for clinical studies of rapid-acting antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acrpnet.org [acrpnet.org]
- 11. ispor.org [ispor.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Methyl 2-ethyl-3-methoxybenzoate: A Step-by-Step Guide
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 2-ethyl-3-methoxybenzoate could not be located. The following disposal procedures are based on the safety data for structurally similar compounds, including various benzoate esters, and general principles of laboratory chemical waste management. These guidelines are intended to provide essential safety and logistical information. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols that comply with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Summary of Key Chemical Data (Based on Similar Compounds)
The following table summarizes typical properties and hazards of benzoate esters, which may be similar to those of this compound. This information should be used as a general guideline for initial risk assessment.
| Property | Anticipated Value/Classification (Based on Analogs) |
| Physical State | Likely a liquid or low-melting solid. |
| Hazards | May be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Benzoate esters are often classified as combustible liquids. |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ eye protection/ face protection. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/ container to an approved waste disposal plant. |
| Incompatibilities | Strong oxidizing agents, strong bases. |
Step-by-Step Disposal Protocol
This protocol outlines the recommended steps for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste as a non-halogenated organic solvent.
-
Segregate: Do not mix this waste with other waste streams, particularly halogenated solvents, strong acids, bases, or oxidizers.[1][2][3] Incompatible wastes can react violently or produce hazardous gases.
Step 2: Containerization
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle designated for non-halogenated organic waste.[1][4]
-
Label the Container: Attach a hazardous waste label to the container immediately. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Combustible," "Irritant")
-
The date accumulation started.
-
Your name and laboratory information.
-
Step 3: Waste Accumulation and Storage
-
Transfer the Waste: Carefully pour the waste into the labeled container, avoiding splashes.
-
Secure the Container: Keep the container tightly sealed except when adding more waste.[1]
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from heat sources and direct sunlight, and ideally within secondary containment to catch any potential leaks.[4]
Step 4: Disposal Request and Pickup
-
Consult EHS: Contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for requesting a pickup.
-
Prepare for Pickup: Ensure the waste container is clean on the outside and the label is legible.
Accidental Spill Protocol
In the event of a small spill:
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to absorb the spilled liquid.[5]
-
Collect the Waste: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup (gloves, absorbent, etc.) must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these general guidelines and, most importantly, the specific protocols provided by your institution's EHS department, you can ensure the safe and compliant disposal of this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ic.ptb.de [ic.ptb.de]
- 3. nipissingu.ca [nipissingu.ca]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
